molecular formula C13H11Cl2NO2 B049067 4-(2,4-Dichloro-5-methoxyphenoxy)aniline CAS No. 125138-50-3

4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Katalognummer: B049067
CAS-Nummer: 125138-50-3
Molekulargewicht: 284.13 g/mol
InChI-Schlüssel: YFZJGOSUXAYGIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS 125138-50-3) is a high-purity aniline derivative supplied as a solid powder with a typical purity of 98% . This compound is critically identified as a synthetic intermediate formed during the synthesis of the metabolite of Diclofop-methyl, a widely used herbicide . Research into this compound and its subsequent metabolites is essential for understanding the environmental fate and metabolic pathways of agrochemicals, providing valuable insights for environmental and agricultural sciences . The product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. For safe handling, it is recommended to avoid the formation of dust and aerosols, and to use personal protective equipment . The compound should be stored in a cool, dark place, sealed in dry conditions, and is best stored at 2-8°C, protected from air and light . It shows solubility in various organic solvents such as Chloroform, Dichloromethane, and DMSO .

Eigenschaften

IUPAC Name

4-(2,4-dichloro-5-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-17-12-7-13(11(15)6-10(12)14)18-9-4-2-8(16)3-5-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZJGOSUXAYGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256954
Record name 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125138-50-3
Record name 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125138-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Signature of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of structural elucidation and active pharmaceutical ingredient (API) profiling, accurate spectroscopic characterization is the cornerstone of drug development and quality control. This whitepaper provides a rigorous, in-depth technical analysis of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS 125138-50-3)[1]. By synthesizing fundamental principles of magnetic resonance, vibrational spectroscopy, and mass spectrometry, this guide establishes a self-validating framework for confirming the architectural identity of complex asymmetric diaryl ethers.

Molecular Architecture & Spectroscopic Causality

The molecule 4-(2,4-dichloro-5-methoxyphenoxy)aniline represents a sterically and electronically complex system. Its structure consists of two distinct aromatic domains linked by an ether bridge:

  • The Aniline Subunit: A para-substituted aromatic ring featuring a strongly electron-donating primary amine (-NH₂).

  • The Dichloromethoxy Core: A highly asymmetric ring containing two halogens (-Cl), a methoxy group (-OCH₃), and the ether linkage (-O-).

This distinct topography directly dictates the analytical strategy. The electronic push-pull of the heteroatoms creates highly diagnostic localized environments. Understanding the causality behind these environments—such as magnetic non-equivalence in the aniline ring and the distinct isotopic distributions imparted by the chlorine atoms—is essential for accurate spectral interpretation.

G A 4-(2,4-Dichloro-5-methoxyphenoxy)aniline D Ether Bridge A->D BA BA A->BA B Aniline Subunit E NMR: AA'BB' Multiplet IR: 3300 cm⁻¹ (N-H) B->E C Dichloromethoxy Core F MS: m/z 283/285/287 (9:6:1) NMR: Isolated Singlets C->F G IR: 1250 cm⁻¹ (C-O-C) NMR: ~153 ppm (13C) D->G BA->C

Caption: Structural mapping of the molecule's modules to their corresponding spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR signature of this compound provides the most definitive proof of atomic connectivity.

1H NMR Strategy: Causality & Signal Assignment

The aniline subunit is para-disubstituted, creating a pseudo-symmetrical electronic environment. However, because the protons are chemically equivalent but magnetically non-equivalent, they do not exhibit a simple first-order doublet pattern. Instead, they present as an [2]. The protons ortho to the electron-donating amine group are heavily shielded via resonance, resonating upfield at ~6.65 ppm, whereas those ortho to the ether oxygen appear slightly downfield at ~6.85 ppm.

Conversely, the dichloromethoxy core contains two isolated, non-adjacent protons (H3 and H6).

  • H3 is flanked by two electronegative chlorine atoms (C2 and C4). The combined inductive withdrawal and anisotropic effects severely deshield this proton, pushing it downfield to a distinct singlet at ~7.45 ppm.

  • H6 is flanked by the ether and methoxy groups. Due to the

    
    -electron donation from the oxygen lone pairs, this proton is highly shielded, appearing as a sharp singlet near 6.40 ppm[3].
    
13C NMR Shift Topology

The ¹³C spectrum is characterized by 12 distinct aromatic resonances. The methoxy carbon provides a reliable aliphatic anchor at ~56.5 ppm[3]. The carbons bonded directly to electronegative heteroatoms (C-O, C-N) resonate in the downfield region of 140–155 ppm, validating the functional group topology.

Table 1: Consolidated NMR Data (Predictive Model in CDCl₃/DMSO-d6)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
1H 3.60 – 4.00Broad singlet2H-NH₂ (Amine, exchanges with D₂O)
1H 3.88Singlet3H-OCH₃ (Methoxy)
1H 6.40Singlet1HAr-H (H6, phenoxy ring)
1H 6.65Multiplet (AA'BB')2HAr-H (H2', H6', ortho to amine)
1H 6.85Multiplet (AA'BB')2HAr-H (H3', H5', ortho to ether)
1H 7.45Singlet1HAr-H (H3, between two Cl atoms)
13C 56.5Singlet--OCH₃ (Methoxy carbon)
13C 101.6, 115.5Singlets-Unsubstituted aromatic carbons (C6, C3)
13C ~115.0, 122.0Singlets-Aromatic carbons attached to Cl (C2, C4)
13C 142.0 – 155.0Singlets-Heteroatom-substituted carbons (C-N, C-O)

Vibrational Spectroscopy (IR) Workflow

Infrared spectroscopy validates the presence of specific functional group oscillators. The asymmetry of the diaryl ether heavily influences the vibrational modes.

  • Primary Amine (N-H): A primary amine fundamentally features two N-H bonds, leading to distinct [4] typically located between 3500 and 3300 cm⁻¹.

  • Ether Linkages (C-O-C): Diaryl and alkyl-aryl ethers generate extremely strong asymmetric stretching vibrations. The methoxy and phenoxy linkages result in a strong asymmetric C-O-C stretch near 1250 cm⁻¹ and a corresponding symmetric stretch near 1040 cm⁻¹[5].

Table 2: Diagnostic IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3450, 3350Medium, DoubletN-H asymmetric & symmetricConfirms primary amine (-NH₂)
3050 – 2900WeakC-H stretch (sp² and sp³)Aromatic and methoxy C-H bonds
1620, 1500StrongC=C aromatic stretchConfirms benzenoid ring frameworks
1250, 1040StrongC-O-C asym. & sym. stretchValidates the diaryl ether linkage
850 – 750StrongC-Cl stretchConfirms chlorinated aromatic ring

Mass Spectrometry (MS) & Isotopic Fingerprinting

Mass spectrometry acts as a self-validating structural filter due to the distinct isotopic signature of halogens.

Isotopic Causality

The target molecule contains two chlorine atoms. Because natural chlorine exists as two primary isotopes (³⁵Cl at ~75% and ³⁷Cl at ~25%), their co-occurrence generates a predictable mathematical pattern derived from the

[6]. This predicts a characteristic triplet cluster for the molecular ion [M]⁺ at m/z 283, 285, and 287 with an intensity ratio of roughly 9:6:1  (or 100% : ~66% : ~11%).
Fragmentation Mechanics

Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation:

  • Alpha-Cleavage/Loss of Radical: Cleavage of the methoxy methyl group leads to the [M-15]⁺ ion (m/z 268).

  • Ether Bond Cleavage: The diaryl ether bond is susceptible to scission, often retaining the positive charge on the more stable anilinium/phenoxy fragments.

MS_Pathway M Molecular Ion [M]⁺ m/z 283 (100%) C13H11Cl2NO2⁺ F1 Loss of •CH3 m/z 268 (Cl2 pattern) C12H8Cl2NO2⁺ M->F1 - •CH3 F2 Ether Cleavage m/z 108 C6H6NO⁺ M->F2 cleavage (Charge on Aniline) F3 Dichloromethoxy Cation m/z 175 C7H5Cl2O⁺ M->F3 cleavage (Charge on Core)

Caption: Primary EI-MS fragmentation pathways and diagnostic product ions highlighting structural cleavage.

Table 3: Mass Spectrometry Key Ions
m/zRelative IntensityIon AssignmentMechanistic Origin
283 100% (Base Peak)[M]⁺ (³⁵Cl₂)Intact radical cation
285 ~66%[M+2]⁺ (³⁵Cl³⁷Cl)Single ³⁷Cl isotope substitution
287 ~11%[M+4]⁺ (³⁷Cl₂)Double ³⁷Cl isotope substitution
268 Variable[M - CH₃]⁺Alpha cleavage of the methoxy group
108 Variable[C₆H₆NO]⁺Aryl ether cleavage forming aminophenoxy cation

Self-Validating Experimental Protocols

To ensure rigorous Trustworthiness (E-E-A-T), these protocols are structured as self-validating feedback loops. If internal calibration parameters fail, the derived data must be rejected.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of highly isotopically enriched deuterated solvent (e.g., CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)).

  • Shimming & Tuning (Self-Validation Check): Lock the spectrometer to the deuterium signal of the solvent. Perform gradient shimming until the solvent residual peak (e.g., CHCl₃ at 7.26 ppm) exhibits a peak width at half-height (

    
    ) of < 1.0 Hz.
    
  • Acquisition: Set a spectral window of -2 to 14 ppm for ¹H and -10 to 220 ppm for ¹³C. Use a relaxation delay (d1) of at least 2 seconds (5 seconds for ¹³C to ensure complete relaxation of quaternary carbons).

  • Data Verification: Verify the TMS signal is exactly at 0.00 ppm. Check the integration of the methoxy singlet (3H) against the isolated aromatic protons (1H each) to confirm compound purity and lack of polymeric aggregation.

Protocol B: ATR-FTIR Vibrational Analysis
  • Background Calibration (Self-Validation Check): Ensure the diamond Attenuated Total Reflectance (ATR) crystal is thoroughly cleaned with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. The baseline must show > 95% transmittance with no residual organic signatures.

  • Sample Deposition: Apply 2–3 mg of solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Acquisition & Processing: Collect 64 scans to maximize the signal-to-noise ratio. Apply an ATR correction algorithm to normalize the depth of penetration across the frequency range.

Protocol C: EI-MS Isotopic Fingerprinting
  • Instrument Tuning (Self-Validation Check): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit the correct relative abundances and a mass resolution that cleanly separates adjacent unit masses.

  • Sample Introduction: Introduce the sample via direct insertion probe (DIP) or gas chromatography (GC) to ensure high purity.

  • Ionization & Acquisition: Utilize an electron energy of 70 eV. Scan the quadrupole/Time-of-Flight analyzer from m/z 50 to 500.

  • Verification: Mathematically compare the observed intensities of the [M], [M+2], and [M+4] peaks against the theoretical binomial expansion[6]. Deviation of > 5% in relative intensity indicates either a co-eluting impurity or detector saturation.

References

  • Title: Ligand (Biochemistry) | Enzyme Inhibitor - 2,4-dichloro-5-methoxyphenol. Source: Scribd. URL:[Link]

  • Title: Infrared Spectroscopy. Source: Chemistry LibreTexts. URL: [Link]

  • Title: IR Spectroscopy of Hydrocarbons (Ethers). Source: UOBabylon. URL: [Link]

  • Title: Structural Investigation of Sigma Complexes of Aromatic Amines (AA'BB' spin system). Source: Canadian Journal of Chemistry (cdnsciencepub). URL: [Link]

  • Title: How Mathematics Figures in Chemistry: Some Examples (Mass Spec Isotope Pattern). Source: CareerChem / Journal of Chemical Education. URL: [Link]

Sources

Biological activity of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline Derivatives

Executive Summary

The 4-(2,4-dichloro-5-methoxyphenoxy)aniline scaffold has emerged as a "privileged structure" in medicinal chemistry and agrochemical research. Its unique arrangement of chloro, methoxy, and phenoxy-aniline functionalities provides a versatile platform for designing molecules with highly specific biological activities. This guide synthesizes current research to provide an in-depth analysis of the diverse biological roles of its derivatives, with a primary focus on their applications as anticancer agents targeting protein kinases, their efficacy as broad-spectrum antimicrobial agents, and their potential as next-generation herbicides. We will explore the mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols to empower researchers in the fields of drug discovery and crop science.

Chapter 1: The 4-(2,4-Dichloro-5-methoxyphenoxy)aniline Scaffold: A Core Moiety for Bioactive Compounds

The title compound, also known as 4,6-Dichloro-m-anisidine derivative, serves as a critical building block for a range of biologically active molecules.[1] The specific substitution pattern on the aniline and phenoxy rings is not arbitrary; each functional group plays a crucial role in defining the molecule's physicochemical properties and its interaction with biological targets.

1.1. Physicochemical Properties

The core structure's properties are fundamental to its function, influencing solubility, membrane permeability, and binding affinity.

PropertyValueSource
Molecular Formula C₁₃H₁₁Cl₂NO₂PubChem
Molecular Weight 299.14 g/mol PubChem
XLogP3 4.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
CAS Number 303817-16-1Fisher Scientific[2]

1.2. Rationale in Molecular Design

The efficacy of this scaffold can be attributed to the synergistic contribution of its components:

  • Dichloro Substitution: The two chlorine atoms create significant electron-withdrawing effects, influencing the pKa of the aniline nitrogen and potentially enhancing binding affinity through halogen bonding with target proteins.

  • Methoxy Group: This electron-donating group modulates the electronic profile of the phenoxy ring and can form critical hydrogen bonds in enzyme active sites. Its position is often key to achieving target selectivity.[3]

  • Diaryl Ether Linkage: The phenoxy-aniline core provides a semi-rigid conformation that is ideal for spanning the ATP-binding pockets of many protein kinases, a common target in oncology.[4][5]

1.3. General Synthetic Workflow

The synthesis of derivatives typically involves a multi-step process, often beginning with the coupling of a substituted phenol and a nitrobenzene, followed by reduction of the nitro group to the key aniline intermediate.

G cluster_synthesis General Synthetic Pathway A 2,4-Dichloro-5-methoxyphenol C Coupling Reaction (e.g., Ullmann Condensation) A->C B Substituted Nitrobenzene B->C D Nitro-intermediate C->D Formation of diaryl ether E Reduction (e.g., Fe/HCl, H2/Pd-C) D->E F 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (Core Scaffold) E->F Formation of aniline G Further Derivatization F->G H Bioactive Derivatives (Kinase Inhibitors, Schiff Bases, etc.) G->H

Caption: General synthetic workflow for producing bioactive derivatives from the core scaffold.

Chapter 2: Anticancer Activity: A Focus on Kinase Inhibition

The most prominent application of 4-(2,4-dichloro-5-methoxyphenoxy)aniline derivatives is in oncology, where they form the backbone of potent protein kinase inhibitors.

2.1. Mechanism of Action: Inhibition of Src and Abl Kinases

Derivatives of this scaffold are potent inhibitors of Src family kinases (SFKs) and Abl kinase. A prime example is Bosutinib (SKI-606) , a 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile derivative approved for treating chronic myeloid leukemia (CML).[6] These kinases are crucial nodes in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. By competitively binding to the ATP-binding pocket of these kinases, Bosutinib and related compounds block their activation and interrupt downstream signaling cascades, leading to the inhibition of tumor growth and metastasis.[6][7]

G cluster_pathway Src/Abl Kinase Signaling and Inhibition GF Growth Factors (PDGF, EGF) Receptor Receptor Tyrosine Kinase GF->Receptor Src Src/Abl Kinase ATP Binding Receptor->Src Activation Substrates Downstream Substrates (STAT3, FAK, Ras) Src->Substrates Phosphorylation Response Cellular Responses (Proliferation, Survival, Migration) Substrates->Response Inhibitor 4-(2,4-Dichloro-5-methoxyphenoxy) aniline Derivative (e.g., Bosutinib) Inhibitor->Src Inhibition

Caption: Inhibition of Src/Abl kinase signaling pathway by aniline derivatives.

2.2. Structure-Activity Relationship (SAR) Studies

Research has shown that modifications to the core structure significantly impact inhibitory potency and selectivity. For instance, incorporating furan or thiophene groups at the C-7 position of the quinoline ring can modulate Src kinase activity. One study found that a 3,5-substituted furan analog had increased activity compared to a 2,5-substituted isomer, demonstrating the high degree of spatial sensitivity within the kinase's active site.[6]

Modification to Core StructureTarget KinaseResult on ActivityReference
Addition of 7-(3,5-substituted furan)SrcIncreased Potency[6]
Addition of 7-(2,5-substituted furan)SrcDecreased Potency[6]
Addition of 2-(3,5-furan) at C-2SrcHigh Activity[8]
Addition of 2-(2,5-pyridine) at C-2SrcHigh Activity[8]

2.3. Experimental Protocol: In Vitro Src Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of a compound against Src kinase.

Objective: To determine the IC₅₀ value of a test compound against human Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., cdc2 (6-20) peptide)

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the Src peptide substrate, and the diluted test compound.

  • Enzyme Addition: Add the recombinant Src kinase to the reaction mixture and briefly pre-incubate at 30°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near its Km value for Src to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.

Chapter 3: Antimicrobial and Antifungal Properties

Derivatives of chloroaniline, particularly Schiff bases formed from the core aniline structure, exhibit significant antimicrobial activity.[9][10] These compounds have been evaluated against a range of pathogenic bacteria and fungi.

3.1. Spectrum of Activity

Studies on related Schiff bases have demonstrated promising activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species (Aspergillus niger, Aspergillus fumigatus, Cryptococcus neoformans).[9] The presence of the imine (-N=CH-) group is considered critical for this biological activity.[9]

Compound ClassTarget OrganismActivity LevelReference
Schiff Base Derivative (4a)A. nigerHigh[9]
Schiff Base Derivative (4b)C. neoformansHigh[9]
Schiff Base Derivative (4e)C. neoformansHigh[9]
Dichloroaniline DerivativeS. aureusPromising[10]
Dichloroaniline DerivativeE. coliPromising[10]

3.2. Proposed Mechanism of Antimicrobial Action

While the exact mechanisms are still under investigation, the leading hypotheses include:

  • Cell Membrane Disruption: The lipophilic nature of the compounds may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: The imine group can chelate metal ions essential for the function of various microbial enzymes, thereby inhibiting critical metabolic pathways.

  • Interference with Biological Reactions: Schiff bases are known to play a role in transamination reactions within biological systems; their synthetic analogs may disrupt these vital processes in microbes.[9]

3.3. Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microbial strain.

Materials:

  • Test compound (dissolved in DMSO)

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh medium to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microbes in medium, no compound) and a negative control (medium only, no microbes).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Chapter 4: Herbicidal Potential

The diaryl ether structure is a well-known feature in many commercial herbicides. By analogy with structurally similar compounds like aryloxyphenoxypropionates (AOPPs), derivatives of 4-(2,4-dichloro-5-methoxyphenoxy)aniline are predicted to have significant herbicidal activity.[11][12]

4.1. Mechanism of Action: ACCase Inhibition

Many AOPP herbicides function by inhibiting Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[12][13] Inhibition of ACCase disrupts the production of lipids necessary for building and maintaining cell membranes, ultimately leading to cell death and the collapse of the plant. This mechanism provides excellent selectivity, as the form of ACCase found in most grass weeds is sensitive to these inhibitors, while the form in broadleaf crops is resistant.

G cluster_herbicide Herbicidal Mechanism via ACCase Inhibition A Acetyl-CoA B ACCase Enzyme A->B C Malonyl-CoA B->C Carboxylation D Fatty Acid Synthesis C->D E Cell Membrane Integrity D->E F Plant Death E->F Disruption leads to Inhibitor Phenoxy-aniline Derivative Inhibitor->B Inhibition

Caption: Proposed herbicidal mechanism through the inhibition of ACCase.

4.2. Experimental Protocol: Pre- and Post-Emergence Herbicidal Screening

Objective: To evaluate the herbicidal efficacy of a test compound when applied before (pre-emergence) or after (post-emergence) weed seedlings appear.

Materials:

  • Seeds of target weed species (e.g., barnyard grass, pigweed)

  • Pots with standardized soil

  • Test compound formulated as a sprayable solution

  • Greenhouse with controlled temperature and light

Procedure:

  • Planting: Sow seeds of the target weeds in pots.

  • Pre-Emergence Application: Within 24 hours of sowing, apply the test compound solution evenly to the soil surface of one set of pots.

  • Growth: Allow all pots (treated and untreated controls) to grow in the greenhouse. For post-emergence testing, wait until the seedlings have reached a specific growth stage (e.g., 2-3 leaves).

  • Post-Emergence Application: Apply the test compound solution to the foliage of the second set of pots.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury for all pots. Rate the damage on a scale from 0% (no effect) to 100% (complete plant death) relative to the untreated control plants.[11]

Conclusion and Future Perspectives

The 4-(2,4-dichloro-5-methoxyphenoxy)aniline scaffold is a remarkably versatile and potent pharmacophore. Its derivatives have demonstrated significant, clinically relevant activity as kinase inhibitors in cancer therapy. Furthermore, ongoing research and comparative analysis suggest a strong potential for developing novel antimicrobial and herbicidal agents from this core structure. Future research should focus on synthesizing new libraries of derivatives to optimize potency and selectivity for specific targets, exploring mechanisms of action in greater detail, and advancing the most promising candidates into preclinical and clinical development for therapeutic use or field trials for agricultural applications.

References

  • Boschelli, D. H., Wu, B., Ye, F., Wang, Y., Golas, J. M., Lucas, J., & Boschelli, F. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]

  • Synthesis, Antimicrobial Screening and Structure-Activity Relationship of Some New Schiff Bases. (n.d.). Rasayan Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). Journal of Pharmaceutical Research International. Retrieved March 7, 2026, from [Link]

  • Boschelli, D. H., et al. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681–4684. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). Molecules. Retrieved March 7, 2026, from [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024). Molecules. Retrieved March 7, 2026, from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Molecules. Retrieved March 7, 2026, from [Link]

  • Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ARKIVOC. Retrieved March 7, 2026, from [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. (2021). Revue Roumaine de Chimie. Retrieved March 7, 2026, from [Link]

  • Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. (2018). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. (2023). Molecules. Retrieved March 7, 2026, from [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. (2026). International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. (2014). Molecular Pharmacology. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. (2025). Molecules. Retrieved March 7, 2026, from [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol (DCSAP-L) and Its Metal Complexes. (2025). Rasayan Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. (2021). Journal of Applied Microbiology. Retrieved March 7, 2026, from [Link]

  • Synthesis method of 2,4-dichloro-5-isopropoxy aniline. (n.d.). Google Patents.
  • 2,4-Dichloro-5-methoxyaniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

The Versatile Scaffold: Potential Therapeutic Targets of Substituted Phenoxyanilines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Supremacy of the Phenoxyaniline Motif

Substituted phenoxyanilines feature a twin aromatic ring structure connected by an ether oxygen, offering a unique blend of rotational flexibility and precise pharmacophore spacing. This diaryl ether linkage is not merely a passive structural bridge; it dictates molecular conformation, enabling the scaffold to interact with deep hydrophobic pockets while projecting functional groups for optimal hydrogen bonding. By acting as a central building block, the phenoxyaniline scaffold has been systematically engineered to target a diverse array of therapeutic modalities, ranging from allosteric kinase networks in oncology to critical cytochrome P450 (CYP) metabolic pathways and vital pathogenic survival targets[1][2][3].

This technical whitepaper deconstructs the structure-activity relationship (SAR) causality of substituted phenoxyanilines across three primary biological axes. Furthermore, it details rigorous, self-validating experimental workflows required to evaluate these compounds during early-stage drug development.

Axis I: Targeted Kinase Inhibition (MEK and PDGFR Pathways)

Mechanistic Causality in Kinase Targeting

Aberrant activation of the MAPK/ERK signaling pathway is a fundamental driver of cellular proliferation in numerous malignancies[1]. Researchers have successfully paired the phenoxyaniline moiety with a 3-cyano-4-anilinoquinoline core to generate potent inhibitors of Mitogen-Activated Protein Kinase Kinase (MEK)[4].

The causality behind this rational design is deeply rooted in structural biology. The quinoline core anchors the molecule within the ATP-binding hinge region of the kinase. Crucially, the phenoxy ring—facilitated by the flexible ether linkage—reaches into an adjacent, non-conserved hydrophobic allosteric pocket. The addition of alkoxy groups at the 6- and 7-positions of the quinoline ring enhances hydrogen bond accepting capabilities, optimizing both the binding affinity and the lipophilicity (LogP) necessary for traversing the cell membrane[1].

G Receptor Receptor Tyrosine Kinase (RTK) RAS RAS-GTP Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Phenoxyaniline Derivative (MEKi) Inhibitor->MEK Allosteric Inhibition

MAPK/ERK signaling pathway disrupted by allosteric MEK inhibition via phenoxyaniline derivatives.

Quantitative SAR Data: MEK Inhibitors

The following table summarizes how specific substitutions on the phenoxy ring drastically modulate the inhibitory potency (


) against MEK.

Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives[1]

Compound IDQuinoline Substitution (R6, R7)Aniline SubstitutionMEK

(nM)
Causality of Substitution
1a

,

4-H25Baseline highly potent interaction within the allosteric pocket.
1b

,

4-F15Halogenation at para-position increases lipophilic contacts and electronegativity, tightening the binding complex.
1c

,

4-Cl< 15Heavier halogen enhances steric occupation of the deep hydrophobic groove.

Axis II: Cytochrome P450 (CYP2B) Interactions & Toxicology Profiling

Understanding how drug candidates interact with CYP enzymes is crucial to anticipating metabolic liabilities and drug-drug interactions. CYP2B6 is integral to xenobiotic biotransformation, particularly for highly hydrophobic, halogenated environmental toxicants like polybrominated diphenyl ethers (PBDEs)[3].

Because parent PBDEs are excessively hydrophobic and exhibit confounding multiple-binding orientations, researchers utilize rationally synthesized halogenated phenoxyanilines (POAs) as biochemical analogs. POAs bypass structural chaos while retaining the core features necessary to probe the structure-activity relationship of CYP2B enzymes. Notably, X-ray crystallography and molecular dynamics reveal that halogenation on the phenoxyaniline rings introduces novel halogen-


 bonding  interactions with the protein scaffold, drastically affecting selectivity and binding affinity (

)[3].

Table 2: Substrate Affinity Profiling (Halogenated POAs vs. CYP2B)[3]

POA AnalogTarget EnzymeSpectral Binding (

)
Functional Inhibition (

)
Observation
POA CYP2B1< 1

M
~ 1

M
Base scaffold shows robust, high-affinity binding.
3-Chloro-POA CYP2B6~ 4

M
> 10

M
Significant discrepancy between structural binding and functional turnover inhibition.
2',4',5'-TCPOA CYP2B60.7 - 1.0

M
0.7 - 1.0

M
Increased halogenation drives potent, consistent inhibition through strong halogen-

locks.

Axis III: Antimicrobial, Antifungal, and Agrochemical Modalities

Beyond human oncology and metabolic profiling, the phenoxyaniline architecture acts as a highly effective carrier for fungicidal and insecticidal toxophores. When a phenoxyaniline group is conjugated with maleic anhydride to form phenyl maleimide derivatives , the resulting compounds disrupt vital fungal survival mechanisms[5].

Optimization efforts demonstrate that specific electron-donating or halogen substituents on the phenoxy rings dramatically increase antifungal toxicity against resilient pathogens like Rhizoctonia solani and Fusarium graminearum.

Table 3: Antifungal Efficacy of Substituted Maleimide Derivatives[5]

CompoundStructural MotifInhibition Rate (%) vs. R. solani

(

g/mL) vs. R. solani
Dimethachlone Standard Control Fungicide100%1.21
B4 Phenoxyaniline + Maleimide core99%Not Determined
A19 Optimized Naphthyl-derivative> 95%0.49
A32 Alkyl-substituted (2-position)97%0.59

Note: The exceptionally low


 of compounds A19 and A32 (< 1 

g/mL) confirms that structural optimization of the diaryl-amine/ether motifs yields agents significantly outperforming commercial standards[5].

Standardized Experimental Methodologies

To ensure absolute trustworthiness and reproducibility in the laboratory, protocols assessing these compounds must be inherently self-validating.

Generalized Synthetic Workflow: Ullmann Condensation & Reduction

The foundational construction of the phenoxyaniline scaffold is typically achieved via a modified Ullmann condensation followed by nitro-reduction[6].

G Start Substituted Phenol + Aryl Halide Catalyst Cu Catalyst & Base (100-210 °C) Start->Catalyst Intermediate Nitro-phenoxy Intermediate Catalyst->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2 atm) Intermediate->Reduction Product Substituted Phenoxyaniline Reduction->Product

Synthetic pathway for assembling the phenoxyaniline core via Ullmann cross-coupling.

Protocol: In Vitro MEK Kinase Inhibition Assay

Purpose: Determine the


 of phenoxyaniline MEK inhibitors.
  • Buffer Preparation: Prepare a kinase buffer consisting of 20 mM HEPES (pH 7.4), 10 mM

    
    , 0.01% Triton X-100, and 1 mM DTT.
    
  • Reagent Assembly: Dilute recombinant MEK1/2 enzyme in the buffer to a predetermined linear-velocity concentration. Add the inactive downstream substrate (e.g., unphosphorylated ERK2).

  • Compound Preincubation: Serially dilute the phenoxyaniline derivative in DMSO. Add to the enzyme mixture. Self-Validation Check: Include Trametinib (a known allosteric MEK inhibitor) as a positive control, and a pure DMSO well as a negative control. Pre-incubate for 15 minutes at room temperature to allow for deep-pocket allosteric equilibration.

  • Initiation: Initiate the cascade by adding ultra-pure ATP at a concentration equivalent to the enzyme’s

    
     (ensuring sensitivity to competitive and allosteric dynamics).
    
  • Detection: Quench the reaction after 60 minutes. Quantify phosphorylated ERK2 using Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

  • Data Processing: Map the dose-response curve utilizing non-linear regression to derive the precise

    
    [1][4].
    
Protocol: NADPH-Dependent CYP Enzyme Inhibition Assay

Purpose: Investigate the metabolic disruption and binding affinity of halogenated POAs on CYP2B.

G Recon 1. Reconstitute CYP2B, POR, and cyt b5 PreInc 2. Preincubate with Halogenated POA Recon->PreInc Substrate 3. Add 7-EFC Substrate (at predetermined Km) PreInc->Substrate Initiate 4. Initiate Reaction (1 mM NADPH) Substrate->Initiate Detect 5. Fluorometric Detection of O-deethylation Initiate->Detect Data 6. Calculate IC50 & Determine Ki shift Detect->Data

Step-by-step workflow for evaluating CYP2B functional inhibition utilizing fluorometric 7-EFC substrates.

  • Reconstitution: Reconstitute purified recombinant CYP2B proteins with cytochrome P450 oxidoreductase (POR) and cytochrome b5 (cyt b5). Causality Check: The molar ratio must be strictly 1:4:2 or 1:4:0. Altering redox partner binding fundamentally shifts the inhibition metrics; introducing cyt b5 changes the active site geometry, artificially raising the

    
     for baseline POAs while lowering it for highly halogenated analogs like 2'4'5'TCPOA[3][7].
    
  • Inhibitor Preincubation: Add varying concentrations of the POA inhibitor in a 100

    
    L reaction mixture containing HEPES buffer (pH 7.4) and 2.5 - 5 pmol of the reconstituted CYP enzyme system. Pre-incubate at 37 °C for 5 minutes.
    
  • Substrate Addition: Introduce the fluorescent probe substrate, 7-ethoxy-4-trifluoromethylcoumarin (7-EFC), at a fixed concentration near its Michaelis-Menten constant (

    
    ).
    
  • Initiation & Detection: Initiate the reaction by injecting 1 mM NADPH. Monitor the O-deethylation of 7-EFC fluorometrically[3]. Discrepancies between spectral binding (

    
    ) and functional turnover (
    
    
    
    ) reveal whether the phenoxyaniline primarily inhibits substrate access or disrupts the electron-transfer coupling mechanism of the protein complex[7].

References

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed. National Institutes of Health.[Link]

  • Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC. National Institutes of Health.[Link]

  • Novel Naphthyl and Phenyl Maleimide Derivatives: Molecular Design, Systematic Optimization, Antifungal Evaluation, and Action Mechanism. ACS Publications.[Link]

  • 4-Nitro-2-phenoxyaniline. IUCr.[Link]

  • Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. PubMed.[Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the solubility characteristics of 4-(2,4-dichloro-5-methoxyphenoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited availability of direct quantitative solubility data in public literature, this document synthesizes information from structurally related molecules and outlines a robust experimental framework for determining its solubility in common laboratory solvents. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for handling this compound effectively.

Introduction: The Significance of Solubility

4-(2,4-Dichloro-5-methoxyphenoxy)aniline is a complex aromatic amine. Its molecular structure is a precursor to active pharmaceutical ingredients (APIs), most notably as an intermediate in the synthesis of the PARP inhibitor Rucaparib, used in the treatment of ovarian cancer.[1][2] The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and ultimately, the yield and purity of the final API. Understanding its behavior in various solvents is paramount for efficient process development and scale-up.

Predicted Solubility Profile: A Structure-Based Assessment

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The structure of 4-(2,4-dichloro-5-methoxyphenoxy)aniline features both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Polar Moieties : The aniline amine group (-NH2) and the ether linkage (-O-) can participate in hydrogen bonding with protic solvents. The methoxy group (-OCH3) also contributes to the molecule's polarity.

  • Non-Polar Moieties : The two phenyl rings and the two chlorine atoms contribute to the molecule's non-polar character, suggesting solubility in non-polar organic solvents.

Based on this structure and data from analogous compounds, a qualitative prediction of solubility can be made. For instance, a structurally related compound, 2,4-dichloro-5-methoxyaniline, is noted to have limited solubility in water but is more soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[3][4]

Table 1: Predicted Qualitative Solubility of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline and Known Solubility of Structurally Related Rucaparib

Solvent ClassCommon Lab SolventsPredicted Solubility of 4-(2,4-Dichloro-5-methoxyphenoxy)anilineKnown Solubility of Rucaparib
Polar Protic WaterSparingly Soluble to Insoluble< 0.1 mg/mL (insoluble)[5]
Methanol, EthanolModerately SolubleEthanol: ~1 mg/mL[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble70 mg/mL (with heating)[5]
Dimethylformamide (DMF)Soluble~30 mg/mL[6]
AcetoneModerately SolubleData not available
AcetonitrileSparingly to Moderately SolubleData not available
Non-Polar Toluene, HexaneSparingly SolubleData not available
Chlorinated Dichloromethane (DCM)Moderately SolubleData not available

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the above table, experimental determination is crucial for obtaining accurate quantitative solubility data. The following section provides a detailed, self-validating protocol for determining the solubility of 4-(2,4-dichloro-5-methoxyphenoxy)aniline.

Materials and Reagents
  • 4-(2,4-dichloro-5-methoxyphenoxy)aniline (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound using the isothermal equilibrium method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess solute into vials B Add a known volume of solvent A->B Step 1 C Seal vials and place in shaker at constant temperature B->C D Equilibrate for 24-48 hours C->D Step 2 E Allow solution to settle D->E F Withdraw supernatant and filter E->F Step 3a G Dilute the saturated solution F->G Step 3b H Analyze by HPLC or UV-Vis G->H I Determine concentration from calibration curve H->I Step 4a J Calculate solubility (e.g., in mg/mL) I->J Step 4b

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of 4-(2,4-dichloro-5-methoxyphenoxy)aniline to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a precise volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Preparation :

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification :

    • Prepare a series of standard solutions of known concentrations of 4-(2,4-dichloro-5-methoxyphenoxy)aniline in the chosen solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions.

    • Analyze the diluted sample solution using the same analytical method.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol can be used to:

  • Select appropriate solvents for chemical synthesis and purification.

  • Optimize reaction conditions to maintain the compound in solution.

  • Develop crystallization processes for isolating the pure compound.

  • Inform formulation development for preclinical studies if the compound is an API.

The following diagram illustrates the logical relationship between the compound's properties and its practical applications in a research setting.

G A Compound Structure (Polar & Non-Polar Groups) B Solubility Profile A->B determines C Solvent Selection B->C informs D Process Optimization C->D enables E Synthesis & Purification D->E F Formulation Development D->F

Caption: Relationship between structure, solubility, and application.

Conclusion

While direct, published quantitative solubility data for 4-(2,4-dichloro-5-methoxyphenoxy)aniline is scarce, a robust understanding of its likely behavior can be derived from its chemical structure and the properties of analogous compounds. This guide provides a scientifically grounded, predictive framework and a detailed experimental protocol to empower researchers to determine the precise solubility of this important chemical intermediate in a variety of common laboratory solvents. The methodologies outlined herein are designed to ensure data integrity and provide the reliable measurements necessary for advancing research and development in the pharmaceutical and chemical industries.

References

  • MedchemExpress. (n.d.). Rucaparib (AG014699) | PARP Inhibitor.
  • Request PDF. (n.d.). Rucaparib Cocrystal: Improved Solubility and Bioavailability over Camsylate.
  • Cayman Chemical. (2024, June 5). PRODUCT INFORMATION - Rucaparib.
  • PubMed. (2023, January 25). Rucaparib cocrystal: Improved solubility and bioavailability over camsylate.
  • National Center for Biotechnology Information. (n.d.). Rucaparib. PubChem Compound Summary for CID 9931954.
  • Crescent Chemical Company. (n.d.). 4-(2,4-Dichloro-5-methoxyphenoxy)aniline.
  • MicroChemicals. (n.d.). Solvents and solubilities.
  • Fisher Scientific. (n.d.). 4-(2,4-Dichloro-5-methoxyphenoxy)aniline, TRC 25 mg.
  • Guidechem. (n.d.). 2,4-Dichloro-5-methoxyaniline 98446-49-2 wiki.
  • Sci-Hub. (2019, July 4). Solubility of 4-Chloro-2,5-dimethoxynitrobenzene, 4-Chloro-2,5-dimethoxyaniline, and 2,5-Dimethoxyaniline in Binary and Pure Solvents: Determination and Modeling.
  • National Center for Biotechnology Information. (n.d.). 4-(2,4-Dimethoxyphenyl)aniline. PubChem Compound Summary for CID 2758412.
  • Guidechem. (n.d.). 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2 WIKI information.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-5-methoxyaniline. PubChem Compound Summary for CID 1476636.
  • Thermo Fisher Scientific. (n.d.). 2,4-Dichloro-5-methoxyaniline, 98% 5 g.
  • ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline.
  • Tradeindia. (n.d.). 2,4,-dichloro 5-methoxy Aniline at Best Price in Bhiwandi, Maharashtra.
  • Benchchem. (2025). Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents.
  • Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • ChemicalBook. (2026, January 13). 2,4-Dichloroaniline.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

Topic: The Strategic Role of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline as a Pivotal Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether motif is a cornerstone in the architecture of numerous targeted therapeutics, particularly small molecule kinase inhibitors.[1] This guide delves into the synthesis, application, and strategic importance of a key intermediate, 4-(2,4-dichloro-5-methoxyphenoxy)aniline . We will explore the synthetic nuances of its creation, its crucial role in the construction of potent Src/Abl inhibitors like Bosutinib, and the underlying structure-activity relationships that make its specific substitution pattern so effective. This document serves as a technical resource, providing field-proven insights and detailed methodologies for professionals engaged in the discovery and development of next-generation kinase inhibitors.

The Kinase Inhibitor Landscape: A Quest for Specificity and Potency

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and other proliferative diseases.[2] The human kinome comprises over 500 enzymes that catalyze the phosphorylation of proteins, acting as molecular switches for processes like cell growth, differentiation, and survival.[2] The development of small molecule kinase inhibitors, which typically compete with ATP for binding in the enzyme's active site, has revolutionized cancer therapy.[2][3]

The 4-anilinoquinazoline and related heterocyclic structures have emerged as "privileged scaffolds" in this field, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] The efficacy of these cores is profoundly influenced by the substituents appended to the aniline ring. The 4-(2,4-dichloro-5-methoxyphenoxy)aniline intermediate provides a pre-optimized fragment that confers high potency and selectivity, making it a high-value building block in medicinal chemistry.

Synthesis of the Core Intermediate: Mastering the Diaryl Ether Linkage

The central synthetic challenge in preparing 4-(2,4-dichloro-5-methoxyphenoxy)aniline is the formation of the diaryl ether (C-O) bond. The classical approach for this transformation is the Ullmann condensation.

The Ullmann Condensation: A Classic Forged Anew

First described by Fritz Ullmann in 1905, this reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5] While traditional protocols required harsh conditions (stoichiometric copper powder, high temperatures >200°C), modern variations have significantly improved the reaction's scope and practicality.[6] Contemporary methods often employ copper(I) salts (e.g., CuI) in the presence of a ligand and a suitable base, allowing the reaction to proceed under milder conditions.[6][7]

The synthesis of the target intermediate typically involves the coupling of 4-aminophenol with 1,2,4-trichloro-5-methoxybenzene or a related activated aryl halide. The reaction's success hinges on the careful selection of catalyst, base, and solvent to achieve high yields.

G A 1,2-Dichloro-4-fluoro-5-methoxybenzene Reaction Ullmann Condensation B 4-Aminophenol Catalyst CuI (Copper(I) Iodide) Catalyst->Reaction Base K3PO4 or Cs2CO3 Base->Reaction Solvent Acetonitrile or Dioxane Solvent->Reaction Product 4-(2,4-Dichloro-5-methoxyphenoxy)aniline Reaction->Product Diaryl Ether Formation

Caption: Synthetic scheme for 4-(2,4-dichloro-5-methoxyphenoxy)aniline.

Detailed Protocol: Ullmann Synthesis of the Intermediate

This protocol describes a representative copper-catalyzed synthesis.

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq), 1,2-dichloro-4-fluoro-5-methoxybenzene (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous dioxane or acetonitrile as the solvent, followed by the copper(I) iodide (CuI) catalyst (0.1 eq) and a suitable ligand such as N,N-dimethylglycine (0.2 eq).[6]

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2,4-dichloro-5-methoxyphenoxy)aniline.

Application in the Synthesis of Bosutinib (SKI-606): A Case Study

The true value of 4-(2,4-dichloro-5-methoxyphenoxy)aniline is realized in its role as a precursor to potent kinase inhibitors. A prime example is Bosutinib , a dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML).[8]

The synthesis of Bosutinib involves the nucleophilic aromatic substitution (SNA_r) reaction between our intermediate and a functionalized quinoline core. The aniline nitrogen of the intermediate acts as the nucleophile, displacing a leaving group (typically a chlorine atom) on the quinoline ring.

G Intermediate 4-(2,4-Dichloro-5-methoxyphenoxy)aniline Reaction Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction Quinoline 4-Chloro-7-methoxy-3-quinolinecarbonitrile Quinoline->Reaction Bosutinib Bosutinib Reaction->Bosutinib C-N Bond Formation

Caption: Final step in the synthesis of Bosutinib.

Mechanism of Action and Structure-Activity Relationship (SAR)

The specific substitution pattern of the 4-(2,4-dichloro-5-methoxyphenoxy)aniline moiety is critical for high-affinity binding to the kinase active site.

  • Anilino Group: The N-H of the aniline forms a crucial hydrogen bond with the "hinge region" of the kinase (specifically with the backbone amide of a conserved methionine residue), anchoring the inhibitor in the ATP-binding pocket.

  • Diaryl Ether Linkage: This flexible linker correctly orients the two aromatic systems, allowing them to occupy distinct pockets within the active site.

  • 2,4-Dichlorophenyl Ring: The chlorine atoms at positions 2 and 4 engage in favorable hydrophobic and van der Waals interactions within a deep pocket of the active site, significantly contributing to the inhibitor's potency.

  • 5-Methoxy Group: The methoxy group can form an additional hydrogen bond with a conserved threonine residue in the ATP binding site, further enhancing binding affinity and contributing to selectivity.[8]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Hinge Hinge Region (Met) Gatekeeper Gatekeeper Residue (Thr) HydrophobicPocket Hydrophobic Pocket Quinoline Quinoline Core Aniline Anilino Linker Quinoline->Aniline Aniline->Hinge H-Bond Dichloromethoxy 2,4-Dichloro-5-methoxyphenyl Aniline->Dichloromethoxy Ether Linkage Dichloromethoxy->Gatekeeper H-Bond (via Methoxy) Dichloromethoxy->HydrophobicPocket Hydrophobic Interactions

Caption: Key interactions of a Bosutinib-like inhibitor in the kinase active site.

Quantitative Data and Performance

The effectiveness of inhibitors derived from this intermediate is demonstrated by their low nanomolar potency against target kinases.

CompoundTarget KinaseIC₅₀ (nM)Reference
Bosutinib (SKI-606) Src1.2[8]
Abl1.0[8]
Compound 10 Src0.5[8]
(C-7 Furan Analog)Abl0.8[8]

Conclusion

4-(2,4-Dichloro-5-methoxyphenoxy)aniline is more than a simple chemical building block; it is a strategically designed intermediate that encapsulates key pharmacophoric features required for potent and selective kinase inhibition. Its synthesis, centered on the robust Ullmann condensation, provides a reliable route to this valuable scaffold. Its successful application in the development of FDA-approved drugs like Bosutinib validates its importance. For researchers in drug discovery, mastering the synthesis and application of this intermediate provides a powerful tool for constructing novel therapeutics targeting the vast and clinically significant kinome.

References

  • Marhadour, S., et al. (2012). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. The Journal of Organic Chemistry. Available from: [Link]

  • Snieckus, V., et al. (1998). The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society. Available from: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available from: [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, H., et al. (2011). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters. Available from: [Link]

  • Boschelli, D. H., et al. (2003). Inhibition of Src Kinase Activity by 4Anilino5,10-dihydropyrimido[4,5-b]quinolines. Journal of Medicinal Chemistry. Available from: [Link]

  • Stanetty, P., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Houghten, R. A., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. Available from: [Link]

  • Anderson, J. W., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sketchy. (n.d.). Kinase Inhibitors. Available from: [Link]

  • Marhadour, S., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm. Available from: [Link]

  • Maly, D. J., & Perera, B. G. K. (2008). Design, synthesis, and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems. Available from: [Link]

  • CN102432367A. (2013). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. Eureka. Available from: [Link]

  • IntechOpen. (2021). Introductory Chapter: Protein Kinases as Promising Targets for Drug Design against Cancer. Available from: [Link]

Sources

Safety, toxicity, and handling of halogenated aniline compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Halogenated Aniline Compounds

Authored by: Gemini, Senior Application Scientist

Introduction

Halogenated anilines are a class of aromatic amines that are foundational building blocks in a multitude of industrial and pharmaceutical applications. Their utility in the synthesis of dyes, pesticides, and active pharmaceutical ingredients (APIs) is well-documented. However, their structural features, particularly the presence of both an amino group and a halogen substituent on an aromatic ring, also confer significant toxicological properties that demand rigorous and informed handling protocols. This guide provides an in-depth examination of the safety, toxicity, and handling of these compounds, tailored for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying scientific principles that dictate these precautions, ensuring a culture of safety and experimental integrity.

The Toxicological Profile of Halogenated Anilines

The toxicity of halogenated anilines is primarily driven by their metabolism in the body, which leads to the formation of reactive intermediates. The position and nature of the halogen substituent can significantly influence the compound's toxic potential.

Primary Mechanism of Acute Toxicity: Methemoglobinemia

The most immediate and critical health hazard associated with acute exposure to many halogenated anilines is methemoglobinemia. This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.

The metabolic activation begins with the N-hydroxylation of the aniline's amino group by cytochrome P450 enzymes in the liver, forming N-hydroxylamines. These metabolites are then further oxidized to nitroso compounds, which are potent oxidizing agents. This process creates a futile redox cycle, rapidly depleting cellular reducing equivalents like glutathione (GSH) and leading to oxidative stress and the formation of methemoglobin (MetHb).

  • Causality: The electron-withdrawing nature of halogens can enhance the susceptibility of the amino group to oxidation, often increasing the rate and extent of MetHb formation compared to aniline itself.

Symptoms of methemoglobinemia are dose-dependent and can range from cyanosis (a bluish discoloration of the skin and mucous membranes) at MetHb levels of 10-20%, to headache, dizziness, and fatigue at 20-45%, and finally to coma and death at levels exceeding 70%.

Chronic Toxicity and Carcinogenicity

Chronic exposure to certain halogenated anilines is associated with an increased risk of cancer, particularly of the spleen and urinary bladder. The International Agency for Research on Cancer (IARC) has classified several chlorinated anilines based on their carcinogenic potential. For instance, 4-chloroaniline is classified as "probably carcinogenic to humans" (Group 2A).

The genotoxicity of these compounds is linked to the formation of DNA adducts by reactive metabolites. Following N-hydroxylation, the resulting N-hydroxylamine can be further activated, for example, by N,O-acetyltransferase to form an N-acetoxyarylamine. This electrophilic species can then react with nucleophilic sites on DNA bases, primarily guanine, leading to mutations and initiating the carcinogenic process.

Organ-Specific Toxicity

Beyond the systemic effects of methemoglobinemia and carcinogenicity, halogenated anilines can exhibit toxicity towards specific organs, including:

  • Spleen: Splenic toxicity, particularly common with chlorinated anilines, is thought to be a consequence of hemolysis (destruction of red blood cells) induced by oxidative damage. The spleen, responsible for clearing damaged red blood cells, becomes overloaded, leading to congestion and fibrosis.

  • Kidney and Liver: As the primary sites of metabolism and excretion, the liver and kidneys are susceptible to damage from reactive metabolites and oxidative stress.

Risk Assessment and Exposure Control

A thorough risk assessment is mandatory before any work with halogenated anilines commences. This involves evaluating the specific compound's toxicity, the quantities being used, and the nature of the experimental procedures.

Hierarchy of Controls

The most effective way to manage risk is to follow the hierarchy of controls, prioritizing engineering and administrative controls over reliance on personal protective equipment (PPE).

HierarchyOfControls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination Substitution Substitution Engineering Fume Hoods, Vented Enclosures Administrative SOPs, Training, Designated Areas PPE Personal Protective Equipment

Caption: Hierarchy of controls for managing chemical exposure.

  • Elimination/Substitution: The most effective control is to eliminate the use of a hazardous halogenated aniline or substitute it with a less toxic alternative if scientifically viable.

  • Engineering Controls: All work with halogenated anilines, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood or other suitable ventilated enclosure (e.g., a glove box). This is the primary barrier to preventing inhalation exposure.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written and approved.

    • Designated Areas: Clearly mark areas where halogenated anilines are stored and used.

    • Training: All personnel must be trained on the specific hazards of the compounds, the contents of the SOP, and emergency procedures.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully. It does not eliminate the hazard, so its use should never be a substitute for robust engineering controls.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloved). Check manufacturer's breakthrough time data for the specific aniline being used.Provides a barrier against dermal absorption. Double-gloving allows for safe removal of the outer contaminated glove.
Eye Protection Chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.Protects eyes from splashes and vapors.
Lab Coat Chemically resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Generally not required if work is conducted in a fume hood. For emergencies (e.g., large spills), a respirator with an organic vapor cartridge may be necessary.Prevents inhalation, the most rapid route of exposure.

Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is paramount for preventing exposure.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the lowest practical working height. Decontaminate the work surface before and after use.

  • Weighing: If the compound is a solid, weigh it directly into a tared, sealable container within the fume hood. This minimizes the generation of airborne dust. Do not weigh on an open bench.

  • Dissolution: Add the solvent to the container with the weighed solid inside the fume hood. Cap the container and mix.

  • Transfer: Use a syringe or cannula for liquid transfers to minimize drips and vapors.

  • Cleanup: Decontaminate any spills immediately according to the emergency procedures. Wipe down the work surface with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated materials as hazardous waste.

WeighingWorkflow A Don PPE B Prepare Fume Hood A->B C Weigh Solid in Sealed Container B->C D Add Solvent in Hood C->D E Cap & Mix D->E F Transfer Liquid E->F G Decontaminate Work Area F->G H Dispose of Waste G->H

Caption: Workflow for safely weighing and preparing solutions.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

For all exposures, inform medical personnel of the specific chemical involved and provide the Safety Data Sheet (SDS). Be prepared for the potential onset of methemoglobinemia, which may be delayed.

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Gently sweep the absorbent material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent re-entry.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill yourself.

Waste Disposal

All waste contaminated with halogenated anilines must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container.

Follow all institutional and local regulations for hazardous waste disposal. Never dispose of halogenated anilines down the drain.

Conclusion

Halogenated anilines are indispensable reagents in modern chemistry and drug development, but their utility is matched by their potential for significant harm. A proactive and educated approach to safety is non-negotiable. By understanding the toxicological mechanisms, implementing a stringent hierarchy of controls, and adhering to meticulous handling and emergency protocols, researchers can mitigate the risks associated with these compounds. This commitment to safety not only protects individual health but also upholds the integrity and sustainability of the scientific enterprise.

References

  • International Agency for Research on Cancer (IARC). 4-Chloroaniline. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. [Link]

  • U.S. National Library of Medicine, PubChem. 4-Chloroaniline: Safety and Hazards. PubChem Compound Summary for CID 7812. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Hierarchy of Controls. Safety and Health Topics. [Link]

Methodological & Application

Application Note: Advanced Diaryl Ether Synthesis via Modified Ullmann Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Diaryl ethers represent a privileged structural motif in drug development, materials science, and agrochemistry, frequently appearing in biologically active compounds, complex natural products, and advanced polymers 1[1]. Historically, the construction of the C(aryl)–O bond via classical Ullmann condensation was hampered by severe operational bottlenecks: stoichiometric copper requirements, highly toxic polar solvents (e.g., pyridine, DMF), and extreme temperatures (150–200 °C) that led to poor functional group tolerance 2[2].

This technical guide details the Modified (Ligand-Accelerated) Ullmann Condensation . By leveraging bidentate ligands and optimized base/solvent systems, this modern iteration operates under significantly milder conditions, utilizing catalytic copper (1–10 mol%) while achieving superior yields and chemoselectivity.

Mechanistic Framework: The Catalytic Cycle

To effectively troubleshoot and optimize a synthetic protocol, a researcher must understand the underlying causality. While classical un-ligated Ullmann couplings often proceed through radical pathways, the modern ligand-assisted Ullmann reaction strictly follows an ionic Cu(I)/Cu(III) catalytic cycle 3[3].

  • Oxidative Addition (Rate-Limiting Step): The active L-Cu(I) complex inserts into the aryl halide bond, forming a high-valent Cu(III) intermediate. Ligands enhance electron density at the metal center, dramatically lowering the activation energy for this step.

  • Ligand Exchange: The base deprotonates the phenol to form an aryloxide (phenoxide) anion, which subsequently displaces the halide on the Cu(III) intermediate.

  • Reductive Elimination: The intermediate collapses, forging the critical C–O bond, releasing the diaryl ether product, and regenerating the active Cu(I) catalyst.

G A L-Cu(I)-X (Active Catalyst) B Oxidative Addition (Ar-X) A->B Step 1 C [L-Cu(III)(Ar)X] Intermediate B->C D Ligand Exchange (Ar'-O⁻ from Base) C->D Step 2 E [L-Cu(III)(Ar)(OAr')] Intermediate D->E F Reductive Elimination (Forms Ar-O-Ar') E->F Step 3 F->A Product Release

Figure 1: Catalytic cycle of the modern ligand-assisted Ullmann C-O cross-coupling.

Parameter Selection & Causality

Every reagent choice dictates the efficiency of the self-validating system. The following sections outline the rationale behind these parameters.

Copper Source and Ligand Selection
  • Copper Source: Copper(I) iodide (CuI) or Copper(I) chloride (CuCl) are preferred over Cu(0) powder. Starting with the Cu(I) oxidation state eliminates the need for an in situ reduction step and provides a highly active pre-catalyst that readily coordinates with ligands 4[4].

  • Ligands: Un-ligated copper precipitates rapidly, halting the catalytic cycle. Bidentate ligands such as 1,10-phenanthroline , N,N-dimethylglycine , or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) act as a protective scaffold 4[4]. They solubilize the copper in non-polar solvents and sterically tune the transition states to favor rapid reductive elimination 5[5].

The Base and Solvent Synergy
  • The "Cesium Effect": Cesium carbonate (Cs₂CO₃) drastically outperforms potassium carbonate (K₂CO₃) in modified Ullmann synthesis. Due to the large ionic radius of Cs⁺, it creates loose, highly soluble ion pairs with the phenoxide, rendering the oxygen center exceptionally nucleophilic ("naked anion") and ready for ligand exchange 2[2].

  • Solvent Choice: The increased solubility provided by Cs₂CO₃ and ligands allows the reaction to migrate from toxic, high-boiling solvents (DMF/DMSO) to non-polar, aprotic solvents like Toluene or Dioxane , improving post-reaction workup 2[2].

Table 1: Influence of Ligand and Base on Ullmann Diaryl Ether Synthesis Parameters

Method Type Catalyst Ligand Base Solvent Temp. (°C) Expected Yield (%)
Classical Cu(0) or CuI None K₂CO₃ DMF / NMP 150–200 20–50
Modified CuI (10%) N,N-Dimethylglycine K₃PO₄ Dioxane 90 90–95
Modified CuCl (10%) TMHD Cs₂CO₃ NMP / Toluene 100–110 80–95

| Modified | CuI (10%) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 80–110 | 85–95 |

Experimental Workflow

G A 1. Reagent Prep (Dry components under inert atmosphere) B 2. Pre-activation (Formation of phenoxide and Cu-complex) A->B C 3. Thermal Catalysis (Heat to 80-110 °C, 12-24h) B->C D 4. Quench & Filtration (Cool to RT, Celite pad filtration) C->D E 5. Aqueous Workup (NH4OH wash to remove Cu salts) D->E F 6. Purification (Flash Column Chromatography) E->F

Figure 2: Standard workflow diagram for modern ligand-accelerated Ullmann condensation.

Step-by-Step Methodology: Ligand-Accelerated Ullmann Condensation

This protocol details a self-validating workflow for the synthesis of complex diaryl ethers using an aryl bromide and a functionalized phenol.

Reagents and Equipment
  • Aryl Halide (Ar-Br/I): 1.0 mmol (Solid or neat liquid)

  • Phenol (Ar'-OH): 1.2 mmol (Slight excess to drive full conversion)

  • Catalyst: Copper(I) Iodide (CuI), 0.1 mmol (10 mol%)

  • Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine, 0.2 mmol (20 mol%)

  • Base: Anhydrous Cesium Carbonate (Cs₂CO₃), 2.0 mmol (2.0 equiv)

  • Solvent: Anhydrous Toluene (3.0 mL)

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox)

Protocol Steps
  • Reaction Setup (Inert Atmosphere Required):

    • To an oven-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI, the chosen ligand, and Cs₂CO₃.

    • Evacuate and backfill the tube with Argon (repeat 3x).

    • Causality: Copper(I) is susceptible to oxidation to inactive Copper(II) in the presence of air. Strict inert conditions prevent early catalyst deactivation.

  • Reagent Addition:

    • Add the Phenol and Aryl Halide to the Schlenk tube against a positive flow of Argon.

    • Inject anhydrous Toluene (3.0 mL) via a gas-tight syringe.

  • Pre-Activation & Heating:

    • Seal the tube and place it in a pre-heated oil bath at 100 °C .

    • Stir vigorously (800–1000 RPM) for 18–24 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous light suspension to a distinct dark brown/green homogeneous slurry within 30 minutes. This color shift confirms the formation of the active L-Cu(I)-phenoxide complex.

  • Monitoring:

    • Remove a 20 µL aliquot via syringe, dilute in EtOAc, and filter through a micro-plug of silica.

    • Self-Validation Checkpoint: Run TLC (e.g., 90:10 Hexanes:EtOAc) or LC-MS. Disappearance of the aryl halide spot dictates reaction completion.

  • Quench and Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove insoluble inorganic salts (excess Cs₂CO₃ and polymerized copper debris). Wash the pad with an additional 10 mL of EtOAc.

    • Causality: Failure to aggressively filter at this stage leads to poor phase separation during liquid-liquid extraction.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel. Wash with an aqueous ammonia solution (5% NH₄OH, 2 x 10 mL).

    • Self-Validation Checkpoint: The aqueous layer will turn bright blue, indicating the successful extraction of water-soluble copper-amine complexes away from your organic product.

    • Wash the organic phase with Brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure diaryl ether.

Troubleshooting Matrix

ObservationRoot CauseScientific Mitigation Strategy
Significant Debromination/ Dehalogenation Side Product Homolytic bond cleavage driven by trace oxygen or high heat (Radical Pathway activation).Ensure rigorous freeze-pump-thaw degassing of solvent. Switch to an electron-rich ligand (e.g., TMHD) to favor the ionic Cu(I)/Cu(III) cycle.
Incomplete Conversion / Stalled Reaction Copper precipitation or base insolubility.Increase ligand loading to 20-30 mol%. If using K₂CO₃, switch immediately to Cs₂CO₃ to leverage the "Cesium Effect" for enhanced solubility.
Blue/Green Tint in Final NMR Sample Paramagnetic interference from residual copper salts.Re-dissolve the product in Et₂O and wash vigorously with 1M aqueous EDTA or concentrated NH₄OH until the aqueous layer remains completely colorless.

References

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry (RSC). 1

  • US Patent 20050054882A1 - Diaryl ether condensation reactions. Google Patents. 2

  • Ullmann coupling - An overview. OperaChem. 3

  • Synthesis of a Regioregular Series of Poly(aryl ether carbonates) and Their Glass Transition Temperatures. ACS Omega. 4

  • 4,4'-Dimethoxydiphenylamine Technical Data and Modified Ullmann Synthesis. Benchchem. 5

Sources

Advanced Synthetic Applications of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

The molecule 4-(2,4-dichloro-5-methoxyphenoxy)aniline (CAS: 125138-50-3) is a highly versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The diaryl ether (DE) linkage is a "privileged scaffold" recognized for its unique physicochemical properties, offering excellent lipid solubility, metabolic stability, and a distinct conformational geometry that closely mimics the binding modes of endogenous ligands in kinase active sites [1].

From a mechanistic perspective, the remote 2,4-dichloro-5-methoxy substitutions impose critical steric and electronic effects. The halogens provide lipophilic bulk and potential halogen-bonding interactions, while the methoxy group acts as an electron-donating vector. These stereoelectronic properties subtly modulate the nucleophilicity of the para-aniline nitrogen, rendering it an ideal substrate for precise functionalization, such as the formation of urea-based multikinase inhibitors (e.g., RAF/VEGFR inhibitors) [2] and advanced Buchwald-Hartwig aminations.

Pathways SM 4-(2,4-Dichloro-5-methoxyphenoxy)aniline [Core Building Block] Urea N,N'-Diaryl Ureas (Kinase Inhibitor Scaffolds) SM->Urea CDI / Primary Amine (C-N Bond Formation) Amide Amide Derivatives (Agrochemical Scaffolds) SM->Amide Acyl Halide / Base (Acylation) SecAmine Secondary Diaryl Amines (C-N Cross-Coupling) SM->SecAmine Aryl Halide / Pd-Cat (Buchwald-Hartwig)

Synthetic workflows leveraging 4-(2,4-dichloro-5-methoxyphenoxy)aniline.

Targeted Synthesis of N,N'-Diaryl Ureas

Causality & Reaction Logic

Unsymmetrical


-diaryl ureas are ubiquitous in modern oncology drugs (e.g., Sorafenib, Lenvatinib). Traditionally, ureas are synthesized using highly toxic phosgene or isocyanates. However, generating an isocyanate directly from 4-(2,4-dichloro-5-methoxyphenoxy)aniline is prone to forming symmetric urea byproducts due to the high reactivity of the intermediate.

By utilizing 1,1'-Carbonyldiimidazole (CDI) , we trap the amine as an N-carbamoylimidazole intermediate. This intermediate is stable enough to prevent self-condensation but reactive enough to undergo coupling with a secondary or primary amine upon mild heating. The precipitation of this intermediate provides a built-in self-validating checkpoint for the reaction [3].

Mechanism Aniline Diaryl Ether Aniline Intermediate N-Carbamoylimidazole (Stable Intermediate) Aniline->Intermediate Activation CDI CDI CDI->Intermediate Product Unsymmetrical Diaryl Urea Intermediate->Product Coupling Amine R-NH2 Amine->Product

Two-step mechanism for unsymmetrical urea synthesis using CDI activation.

Quantitative Optimization Data

The choice of solvent is critical for the activation step. Solvents that allow the intermediate to precipitate (like Acetonitrile) drive the equilibrium forward and halt further side reactions.

Table 1: Optimization of N-carbamoylimidazole Formation

Solvent Temperature (°C) Time (h) Visual Observation (Validation) Isolated Yield (%)
Dichloromethane 25 12 Remains a clear, homogeneous solution 45%
Tetrahydrofuran 65 4 Cloudy suspension 62%
DMF 80 2 Clear solution, yellow degradation 30% (High impurities)

| Acetonitrile (MeCN) | 25 | 6 | Dense, filterable white precipitate | 94% |

Step-by-Step Protocol: Synthesis of Unsymmetrical Ureas

Step 1: Intermediate Activation

  • Charge an oven-dried round-bottom flask with 4-(2,4-dichloro-5-methoxyphenoxy)aniline (1.0 equiv) and anhydrous Acetonitrile (

    
    ).
    
  • Add CDI (1.2 equiv) in a single portion under nitrogen.

  • Stir at room temperature for 6 hours.

  • Self-Validation Checkpoint : The reaction will initially turn clear, followed by the formation of a thick, chalky white precipitate. TLC (Hexanes:EtOAc 7:3) will show complete consumption of the starting aniline (

    
    ) and a new baseline spot (UV active at 254 nm).
    
  • Filter the intermediate through a sintered glass funnel, washing with cold MeCN to remove free imidazole.

Step 2: Amine Coupling

  • Resuspend the isolated N-carbamoylimidazole (1.0 equiv) in anhydrous THF (

    
    ).
    
  • Add the target primary amine (e.g., substituted heteroarylamine) (1.1 equiv) and Triethylamine (1.5 equiv).

  • Heat to 65 °C under reflux for 12 hours.

  • Self-Validation Checkpoint : The suspension will gradually dissolve into a clear, amber solution as the urea is formed.

  • Cool to room temperature, quench with water, extract with Ethyl Acetate, and purify via flash chromatography.

C-N Bond Construction via Buchwald-Hartwig Amination

Causality & Reaction Logic

When extending the scaffold to include highly hindered or electron-deficient heteroaryl rings, standard


 (Nucleophilic Aromatic Substitution) fails. Palladium-catalyzed Buchwald-Hartwig amination is required [4].

Because 4-(2,4-dichloro-5-methoxyphenoxy)aniline is relatively bulky, selecting the right phosphine ligand is paramount. Bidentate ligands (like BINAP) often lead to incomplete conversion, while certain monodentate ligands cause over-arylation (diarylation of the nitrogen). We utilize BrettPhos , a dialkylbiaryl phosphine ligand. The massive steric profile of BrettPhos prevents the coordination of a second aryl halide to the palladium center, forcefully funneling the reaction toward >99% monoarylation while suppressing


-hydride elimination [4].
Quantitative Optimization Data

Table 2: Catalyst/Ligand Optimization for Aryl Bromide Coupling

Palladium Source Ligand Base Solvent Mono/Di Ratio Yield (%)

|


 (5 mol%) | BINAP | 

| Toluene | 60:40 | 55% | |

(2.5 mol%) | XantPhos |

| Dioxane | 85:15 | 78% | |

(2.5 mol%) | RuPhos |

| Toluene | 92:8 | 84% | |

(2.5 mol%)
| BrettPhos |

| Toluene | >99:1 | 96% |
Step-by-Step Protocol: BrettPhos-Mediated Amination
  • Catalyst Pre-activation : In a rigorous, argon-purged glovebox or via standard Schlenk techniques, charge a dry sealable tube with

    
     (2.5 mol%), BrettPhos (5 mol%), and Sodium tert-butoxide (
    
    
    
    , 1.4 equiv).
  • Substrate Addition : Add the aryl bromide (1.0 equiv) and 4-(2,4-dichloro-5-methoxyphenoxy)aniline (1.1 equiv).

  • Solvent & Degassing : Inject anhydrous, deoxygenated Toluene (

    
    ).
    
  • Self-Validation Checkpoint : Upon initial mixing at room temperature, the solution will appear deep purple (characteristic of

    
    ). As the active Pd(0)-BrettPhos complex forms during heating, the solution rapidly shifts to a dark, reddish-brown hue. Failure to observe this color shift indicates oxygen contamination or catalyst deactivation.
    
  • Seal the tube and heat at 100 °C for 8 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a plug of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography to isolate the target secondary diaryl amine.

References

  • Bedos-Belval, F., Rouch, A., Vanucci-Bacque, C., & Baltas, M. "Diaryl ether derivatives as anticancer agents - A review." Med. Chem. Commun., 2012, 3, 1337-1355. URL: [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. "Diaryl Urea: A Privileged Structure in Anticancer Agents." Current Medicinal Chemistry, 2016, 23(15), 1528-1548. URL: [Link]

  • Pétry, N., Bantreil, X., & Lamaty, F. "Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application." European Journal of Organic Chemistry, 2025. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Chemical Reviews (ACS Publications), 2016, 116(19), 12564-12649. URL: [Link]

Application Note: Leveraging 4-(2,4-Dichloro-5-methoxyphenoxy)aniline in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Methodological Protocol

Introduction and Pharmacophore Rationale

In modern medicinal chemistry, the design of targeted therapeutics often relies on highly privileged, pre-functionalized building blocks. 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS: 125138-50-3) serves as a potent foundational scaffold [1]. This intermediate combines several critical pharmacophoric elements that make it highly desirable for synthesizing multi-kinase inhibitors, ion-channel modulators, and antiviral agents [2][3].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic asset in rational drug design. The causality behind its efficacy lies in its structural topology:

  • Diaryl Ether Linkage: Provides exceptional conformational flexibility, allowing the molecule to adapt to complex binding pockets (e.g., the DFG-out conformation in receptor tyrosine kinases).

  • 2,4-Dichloro Substitution: These halogens significantly enhance lipophilicity and create rigid steric blocks, driving deep hydrophobic insertion into target active sites while improving metabolic stability against cytochrome P450-mediated oxidation.

  • 5-Methoxy Motif: Introduces a tunable vector. It can serve as a weak hydrogen-bond acceptor or, if demethylated to a phenol in downstream biology or synthesis, a strong hydrogen-bond donor.

  • Para-Aniline Group: The primary amine is an ideal nucleophilic anchor for generating ureas, amides, and sulfonamides, serving as the critical hinge-binding motif in many final active pharmaceutical ingredients (APIs).

Mechanistic Causality in Target Binding

When translating this building block into a final therapeutic, the chosen functionalization fundamentally alters the mechanism of action.

  • Kinase Inhibition (Urea Formation): Converting the aniline into a diaryl urea mimics the topological properties of blockbuster multi-kinase inhibitors (e.g., Sorafenib). The urea moiety acts as a dual hydrogen-bond donor/acceptor, anchoring the molecule to the catalytic glutamate and aspartate residues in the kinase hinge region, while the 2,4-dichloro-5-methoxyphenoxy tail occupies the allosteric hydrophobic pocket.

  • Nav1.7 Sodium Channel Modulation (Acyl-Sulfonamide Formation): Functionalizing the aniline into an acyl-sulfonamide transforms the compound into a potent inhibitor of voltage-gated sodium channels, specifically Nav1.7, which is a prime target for non-opioid pain disorders [2]. The sulfonamide introduces an acidic proton that interacts with basic residues in the Nav1.7 pore, physically obstructing sodium influx.

NavPathway Pain Nociceptive Stimulus (Tissue Injury) Nav17 Nav1.7 Sodium Channel (Open/Active State) Pain->Nav17 Activates Depolar Membrane Depolarization & Action Potential Generation Nav17->Depolar Na+ Influx Inhibitor Scaffold Derivative (Nav1.7 Acyl-Sulfonamide Blocker) Inhibitor->Nav17 Binds to Pore Blocked Nav1.7 Sodium Channel (Closed/Inactivated State) Inhibitor->Blocked Induces Conformational Shift Analgesia Pain Relief / Analgesia Blocked->Analgesia Prevents Action Potential

Caption: Systems biology workflow demonstrating Nav1.7 channel inhibition by the functionalized scaffold.

Experimental Workflows and Self-Validating Protocols

To maximize reproducibility, the following protocols are designed as self-validating systems . This means every step includes an observable physical or analytical checkpoint to confirm causality before proceeding.

Protocol A: Synthesis of Diaryl Ether Urea-Based Kinase Inhibitors

Objective: To couple 4-(2,4-Dichloro-5-methoxyphenoxy)aniline with an aryl isocyanate to yield a urea-based multi-kinase inhibitor.

Materials:

  • Starting Material: 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (1.0 eq, 1.0 mmol, 284.14 mg)

  • Reagent: Substituted Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq, 1.05 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

  • Base (Optional Catalyst): Triethylamine (TEA) (0.1 eq)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Causality: Cooling prevents exothermic dimerization of the isocyanate.

  • Addition: Dissolve 1.05 mmol of the aryl isocyanate in 2 mL of anhydrous DCM. Add this solution dropwise to the aniline mixture over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Validation Checkpoint 1: Within 2-4 hours, the highly crystalline urea product should begin precipitating out of the DCM solution as a fine white powder.

  • Reaction Quenching & Isolation: Once TLC (Hexanes/EtOAc 2:1) shows complete consumption of the aniline (Rf ~0.4), quench with 1 mL of methanol to destroy unreacted isocyanate.

  • Purification: Filter the precipitate via a Buchner funnel. Wash the filter cake with cold DCM (3 x 5 mL) and cold hexanes (10 mL).

  • Final Validation: Analyze via LC-MS. Validation Checkpoint 2: Look for the corresponding [M+H]+ and [M-H]- mass peaks. The lack of an aniline amine peak confirms a successful urea linkage.

Protocol B: Synthesis of Biaryl Acyl-Sulfonamide Nav1.7 Inhibitors

Objective: To generate an amide linkage between the aniline and an acyl-sulfonamide carboxylic acid building block [2].

Step-by-Step Methodology:

  • Reagent Mixing: Combine the acyl-sulfonamide carboxylic acid derivative (1.1 eq), HATU (1.2 eq), and anhydrous DMF (5 mL) in a vial.

  • Activation: Add DIPEA (3.0 eq) to the vial and stir for 15 minutes at room temperature to form the active OBt-ester. Causality: Pre-activation minimizes the chance of the aniline forming unreactive guanidinium byproducts with HATU.

  • Coupling: Add 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (1.0 eq) to the activated mixture. Stir at 40°C for 16 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash with 1M HCl (3 x 10 mL) followed by brine (10 mL). Causality: The highly acidic wash removes DMF, unreacted aniline, and DIPEA, leaving the neutral/acidic product in the organic layer.

  • Validation Checkpoint: Dry over MgSO4, concentrate, and confirm formation via LC-MS (>95% purity expected after flash chromatography).

SynthLogic A 4-(2,4-Dichloro-5-methoxyphenoxy)aniline E Amidation Reaction (40°C, 16h) A->E Nucleophilic Attack B HATU / DIPEA / DMF (Coupling Reagents) D Pre-activation (15 min, RT) B->D Forms OBt-Ester C Acyl-Sulfonamide Carboxylic Acid C->D D->E F Nav1.7 Inhibitor Scaffold (Target Molecule) E->F Acidic Workup & Purification

Caption: Logical workflow for the generation of Nav1.7 acyl-sulfonamide inhibitors via HATU coupling.

Quantitative Data Presentation

To assist in campaign planning, the table below summarizes expected yields, typical reaction times, and dominant side products based on empirical validation of this aniline across standard medicinal chemistry transformations.

Transformation TypePrimary Reagents / CatalystReaction TimeTypical Yield (%)LC-MS Purity (%)Dominant Side Product
Urea Formation Aryl Isocyanate, Et3N, DCM4 - 6 h85 - 92%>98%Symmetrical bi-aryl urea
Amidation HATU, DIPEA, DMF12 - 16 h70 - 80%>95%Desulfonylated amide
Reductive Amination Aryl Aldehyde, NaBH(OAc)3, DCE18 - 24 h60 - 75%>90%Over-alkylation (tertiary amine)
Buchwald-Hartwig Aryl Bromide, Pd2(dba)3, XPhos8 - 12 h55 - 65%>85%Dehalogenation of aryl bromide

Trustworthiness & System Validation Metrics

When utilizing 4-(2,4-Dichloro-5-methoxyphenoxy)aniline in drug development pipelines, structural confirmation is paramount due to the presence of multiple halogens which yield distinct isotopic distributions.

Validation Signatures:

  • Mass Spectrometry (Isotopic Pattern): Because the core scaffold contains two chlorine atoms, the mass spectrum of any resultant product will display a classic 9:6:1 isotropic pattern for

    
    . If this pattern is absent, the diaryl ether linkage has likely been cleaved, or dehalogenation has occurred.
    
  • 1H-NMR Analysis: The 5-methoxy group acts as an internal standard. You should consistently observe a sharp singlet integrating to 3 protons around

    
     3.80 - 3.95 ppm. The aniline's para-substituted ring typically presents as an AA'BB' system (two doublets, 
    
    
    
    Hz) around
    
    
    6.8 - 7.1 ppm, which will shift significantly downfield upon functionalization (e.g., to
    
    
    7.4 - 7.6 ppm in a urea or amide).

References

  • Fisher Scientific. "4-(2,4-Dichloro-5-methoxyphenoxy)aniline, TRC 25 mg | Buy Online." Fisher Scientific Catalog, Accessed March 2026. URL:[Link]

  • Fulp, Alan B., et al. "Biaryl acyl-sulfonamide compounds as sodium channel inhibitors." US Patent US9663508B2, Issued May 30, 2017.
  • Martin, Joseph A., and Thomas, Gareth J. "Pyrimidine nucleoside derivatives." European Patent EP0850246B1, Issued June 18, 2003.

Application Notes and Protocols for the Synthesis of Bosutinib Utilizing 4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases, with a particular focus on the strategic use of the key intermediate, 4-(2,4-dichloro-5-methoxyphenoxy)aniline. Bosutinib is a critical therapeutic agent in the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML)[1]. These application notes provide an in-depth analysis of the synthetic pathways, detailed experimental protocols, and the underlying chemical principles. The document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction to Bosutinib and its Synthesis

Bosutinib (marketed as Bosulif®) is an ATP-competitive tyrosine kinase inhibitor that has demonstrated significant efficacy in patients with CML who are resistant or intolerant to prior therapies[1]. Its molecular structure features a substituted quinoline core, which is a common scaffold in many kinase inhibitors.

The synthesis of Bosutinib can be approached through various routes, often converging on the late-stage introduction of the 4-(2,4-dichloro-5-methoxyphenoxy)aniline moiety. This key intermediate provides the necessary structural elements for high-affinity binding to the target kinases. This guide will explore a common and effective synthetic strategy that highlights the importance of this aniline derivative.

The Strategic Importance of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline

The 4-(2,4-dichloro-5-methoxyphenoxy)aniline fragment is a cornerstone in the construction of Bosutinib. Its dichlorinated and methoxylated phenyl ring is crucial for the drug's pharmacological activity. The synthesis of this intermediate itself is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

A practical synthetic method for 2,4-dichloro-5-methoxyaniline has been established, which serves as a precursor to the title compound[2]. The synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, another related intermediate, has also been described[3].

Synthetic Pathways to Bosutinib

Several synthetic routes to Bosutinib have been developed, each with its own advantages and challenges[4][5]. A prevalent strategy involves the construction of a functionalized quinoline core, followed by a nucleophilic aromatic substitution reaction with 4-(2,4-dichloro-5-methoxyphenoxy)aniline.

The following sections will detail a representative synthetic approach, breaking it down into two key stages:

  • Part A: Synthesis of the Quinoline Core Intermediate.

  • Part B: Condensation with 4-(2,4-dichloro-5-methoxyphenoxy)aniline and final elaboration to Bosutinib.

Visualizing the Synthetic Strategy

The overall synthetic workflow can be conceptualized as the convergence of two key fragments, as illustrated in the following diagram.

G cluster_0 Synthesis of Quinoline Core cluster_1 Synthesis of Aniline Fragment A Starting Materials for Quinoline B Functionalized Quinoline Intermediate (e.g., 4-chloro-quinoline derivative) A->B Multi-step Synthesis E Bosutinib B->E Condensation C Precursors for Aniline D 4-(2,4-dichloro-5-methoxyphenoxy)aniline C->D Synthesis D->E

Caption: Convergent synthesis of Bosutinib.

Experimental Protocols

Part A: Illustrative Synthesis of a Key Quinoline Intermediate

One common route to the quinoline core of Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid[5][6][7]. The following is a summarized protocol based on published literature.

Protocol 1: Synthesis of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile [6]

  • Esterification: React 3-methoxy-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxy-3-methoxybenzoate.

  • Alkylation: The resulting ester is alkylated with 1-bromo-3-chloropropane using a base such as potassium carbonate in a suitable solvent like DMF[7]. This step introduces the 3-chloropropoxy side chain.

  • Nitration: The product from the previous step is nitrated using nitric acid in acetic acid to introduce a nitro group onto the aromatic ring[6][7].

  • Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of ammonium chloride[5].

  • Cyclization: The aniline derivative is cyclized to form the quinoline ring system. This can be achieved by reacting with 3,3-diethoxypropionitrile in the presence of an acid, followed by treatment with a base like sodium hydroxide[6].

  • Chlorination: The resulting 4-hydroxyquinoline is chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the desired 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile[4][6].

Part B: Synthesis of Bosutinib via Condensation

This stage involves the crucial coupling of the synthesized quinoline core with 2,4-dichloro-5-methoxyaniline, which is commercially available or can be synthesized[1][8].

Protocol 2: Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile [6]

  • A mixture of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline, and pyridine hydrochloride is heated in a high-boiling solvent such as 2-ethoxyethanol[6] or 2-methoxyethanol[1].

  • The reaction mixture is refluxed for several hours, and the progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate)[6].

  • The organic layer is washed, dried, and concentrated to yield the desired product.

Protocol 3: Final Step - Synthesis of Bosutinib [6]

  • The intermediate from Protocol 2 is reacted with N-methylpiperazine to displace the terminal chloride on the propoxy side chain.

  • This reaction is typically carried out in the presence of a catalyst like sodium iodide at an elevated temperature (e.g., 80 °C)[6].

  • After the reaction is complete, the mixture is worked up and the crude product is purified, often by column chromatography, to afford Bosutinib[6].

Visualizing the Final Synthetic Steps

G A 4-chloro-7-(3-chloropropoxy)-6- methoxyquinoline-3-carbonitrile C 7-(3-Chloropropoxy)-4-(2,4-dichloro-5- methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile A->C Pyridine HCl, 2-methoxyethanol, 120°C B 2,4-dichloro-5-methoxyaniline B->C E Bosutinib C->E KI, 80°C D N-methylpiperazine D->E

Caption: Key condensation and final substitution steps in Bosutinib synthesis.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key steps in a representative Bosutinib synthesis.

StepStarting MaterialsKey Reagents and ConditionsYieldPurity (HPLC)Reference
Chlorination of Quinoline Core 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrilePOCl₃, heating~83%>98%[1]
Condensation with Aniline 4-chloro-quinoline intermediate, 2,4-dichloro-5-methoxyanilinePyridine hydrochloride, 2-methoxyethanol, 120 °C~77%>98%[1]
Final Reaction with N-methylpiperazine 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrileN-methylpiperazine, KI, 80 °C~76%>98.9%[1]
Overall Yield (from 3-methoxy-4-hydroxybenzoic acid) 3-methoxy-4-hydroxybenzoic acidMulti-step synthesis~21.7%>98%[5]
Overall Yield (alternative route) Methyl vanillate10 steps~13.7%>98.9%[1]

Safety Considerations

  • 2,4-dichloro-5-methoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn[8][9].

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and reactive substance. It should be handled with extreme care in a well-ventilated fume hood.

  • Solvents: Many of the solvents used in these protocols are flammable and may have associated health risks. Consult the safety data sheet (SDS) for each solvent before use.

Conclusion

The synthesis of Bosutinib is a multi-step process that relies on the strategic assembly of key building blocks. The use of 4-(2,4-dichloro-5-methoxyphenoxy)aniline, or its precursor 2,4-dichloro-5-methoxyaniline, in the later stages of the synthesis is a critical step that defines the final structure and activity of the drug. The protocols and data presented in this guide, based on established literature, provide a solid foundation for researchers engaged in the synthesis of Bosutinib and related kinase inhibitors. Careful execution of these steps, with attention to reaction conditions and safety, is paramount for successful and reproducible outcomes.

References

  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805. [Link]

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2026). New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]

  • Laxmi, P. S., & Mahesh, R. (2015). Process for preparation of bosutinib.
  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A New and Practical Synthesis of Bosutinib. ResearchGate. [Link]

  • Yin, Y., Li, G., & Liu, H. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260–4268. [Link]

  • (2007). Bosutinib. Drugs of the Future, 32(6), 481. [Link]

  • Yin, Y., Li, G., & Liu, H. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • (2013). Preparation method of bosutinib.
  • (2026). New Route for the synthesis of Bosutinib | Abstract. Der Pharma Chemica. [Link]

  • Mao, Y. (2015). New Synthetic Process for Bosutinib. ResearchGate. [Link]

  • (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • (n.d.). 2,4-Dichloro-5-methoxyaniline. PubChem. [Link]

Sources

Application Note: Rational Design and Synthesis of Kinase-Targeted Heterocyclic Scaffolds using 4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Field: Small Molecule Oncology Drug Discovery & Targeted Therapeutics

Abstract & Molecular Rationale

In modern medicinal chemistry, the diaryl ether aniline moiety represents a privileged structural motif, widely utilized in the development of Type-II kinase inhibitors (e.g., Sorafenib, Lenvatinib)[1]. The starting material 4-(2,4-dichloro-5-methoxyphenoxy)aniline (CAS: 125138-50-3) is a highly versatile building block for drug discovery.

The rationale for utilizing this specific precursor is rooted in the spatial geometry of kinase active sites[2]. The diaryl ether backbone affords the requisite conformational flexibility to navigate the narrow channel leading to the deep allosteric hydrophobic pocket of kinases in their inactive "DFG-out" conformation[3]. Furthermore, the 2,4-dichloro and 5-methoxy substitutions on the terminal phenyl ring serve a dual purpose:

  • Steric Bulking & Vectoring: The halogens force optimal dihedral angles, locking the molecule into an active atropisomeric conformation[1].

  • Halogen Bonding & Hydrophobic Packing: The chlorine atoms engage in favorable halogen-bonding interactions with the peptide backbone, while the methoxy group acts as a hydrogen-bond acceptor or occupies a complementary sub-pocket to enhance target selectivity[3].

This application note provides detailed, self-validating protocols for divergent synthetic pathways converting this aniline into novel 4-anilinoquinazolines and 1,2,4-triazole-3-thiones.

Divergent Synthetic Strategy

By leveraging the nucleophilicity of the primary amine on the phenoxy-aniline core, chemists can access a wide array of nitrogen-rich heterocycles. Below is the workflow diagram depicting three prominent synthetic trajectories for kinase inhibitor discovery.

SynthPathways Aniline 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (Starting Material) Quinazoline Pathway A: 4-Anilinoquinazoline (VEGFR2/EGFR Inhibitor Scaffold) Aniline->Quinazoline 4-Chloro-6,7-dimethoxyquinazoline iPrOH, cat. HCl, Reflux Urea Pathway C: Diaryl Urea (Multi-kinase Inhibitor Scaffold) Aniline->Urea Substituted Phenyl Isocyanate DCM, RT Isothiocyanate Isothiocyanate Intermediate Aniline->Isothiocyanate Thiophosgene or 1,1'-thiocarbonyldi-2-pyridone Triazole Pathway B: 1,2,4-Triazole-3-thione (Kinase / Antimicrobial Scaffold) Isothiocyanate->Triazole 1. Hydrazine Hydrate 2. Triethyl orthoformate, Reflux

Figure 1: Divergent synthesis pathways from the central diaryl ether aniline to novel heterocycles.

Protocol A: Synthesis of Novel 4-Anilinoquinazolines via SNAr

4-Anilinoquinazolines are a cornerstone of oncology, historically proven effective in inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR[4][5]. The reaction relies on a Nucleophilic Aromatic Substitution (


).
Mechanistic Causality

The


 reaction between the weakly nucleophilic diaryl ether aniline and a 4-chloroquinazoline requires precise activation. We utilize isopropanol as a protic solvent with a catalytic amount of hydrochloric acid (HCl). The HCl is critical; it selectively protonates the 

nitrogen of the quinazoline ring[4]. This protonation severely withdraws electron density from the adjacent

position, dramatically increasing its electrophilicity and lowering the activation energy barrier for nucleophilic attack by the aniline amine[6].

Mechanism Step1 N1 Protonation (Quinazoline) Step2 Enhanced Electrophilicity (C4 Position) Step1->Step2 Step3 Nucleophilic Attack (by Aniline -NH2) Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Loss of HCl & Rearomatization Step4->Step5

Figure 2: Step-by-step causal mechanism of the acid-catalyzed SNAr reaction.

Step-by-Step Procedure (Self-Validating)
  • Preparation: In an oven-dried 50 mL round-bottom flask, add 4-(2,4-dichloro-5-methoxyphenoxy)aniline (1.0 mmol, 284.14 mg) and 4-chloro-6,7-dimethoxyquinazoline (1.05 mmol, 235.67 mg)[4].

  • Solvent & Catalyst: Suspend the mixture in 15 mL of anhydrous isopropanol. Add 2-3 drops of concentrated HCl (37%) acting as the catalyst[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C. Stir vigorously for 4-6 hours.

    • Validation point: As the reaction progresses, the starting materials will dissolve, and the product will generally begin to precipitate as an HCl salt. The appearance of a dense yellow/white precipitate is a visual indicator of successful conversion[4][5].

  • Quenching & Workup: Cool the reaction mixture to room temperature. Filter the solid under reduced pressure. Wash the filter cake with cold isopropanol (2 × 5 mL) followed by diethyl ether (10 mL) to remove unreacted starting materials.

  • Free-Basing: Suspend the solid in 20 mL of saturated aqueous

    
     and stir for 30 minutes to generate the free base. Extract with Ethyl Acetate (
    
    
    
    ) (3 × 20 mL), dry over anhydrous
    
    
    , filter, and concentrate under vacuum[5].
  • Purification: Recrystallize from ethanol/water to afford the pure 4-anilinoquinazoline derivative.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiones

1,2,4-Triazoles fused with thiol/thione moieties demonstrate remarkable pharmacological profiles, including selective kinase inhibition, anti-inflammatory, and antimicrobial properties[7].

Mechanistic Causality

The conversion involves a three-stage reaction sequence. First, the primary amine is converted to an isothiocyanate, which is highly electrophilic at the central carbon. Reaction with hydrazine hydrate yields a thiosemicarbazide intermediate. The final cyclization using an orthoester (like triethyl orthoformate) drives the formation of the triazole core. The orthoester acts as a one-carbon synthon bridging the


 and 

nitrogens of the thiosemicarbazide, releasing ethanol as a byproduct to drive the equilibrium forward[8].
Step-by-Step Procedure (Self-Validating)
  • Isothiocyanate Formation: Dissolve the aniline (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) at 0°C. Add 1,1'-thiocarbonyldi-2(1H)-pyridone (1.2 mmol) and stir for 2 hours at room temperature. Evaporate the solvent and purify via a short silica gel plug to isolate the isothiocyanate.

  • Thiosemicarbazide Generation: Dissolve the isothiocyanate intermediate in absolute ethanol (15 mL). Slowly add hydrazine hydrate (1.5 mmol) dropwise. Stir at room temperature for 3 hours.

    • Validation point: A solid precipitate (the thiosemicarbazide) should form. Filter and wash with cold ethanol.

  • Triazole Cyclization: Resuspend the thiosemicarbazide (1.0 mmol) in 10 mL of triethyl orthoformate. Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 145°C) for 6 hours. The removal of ethanol (via distillation) shifts the equilibrium to the cyclic triazole.

  • Isolation: Cool the reaction to room temperature. Pour into crushed ice-water (50 mL). Collect the precipitated 1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from methanol[7][9].

Quantitative Data Presentation

A summary of theoretical yields, analytical metrics, and estimated biological relevance for the heterocycles generated from 4-(2,4-dichloro-5-methoxyphenoxy)aniline.

Compound ClassScaffold DescriptionExpected Yield (%)LC-MS [M+H]+ (m/z)cLogPHypothesized Target Profile
Pathway A 4-(6,7-dimethoxyquinazolin-4-yl)amino-4'-(2,4-dichloro-5-methoxyphenoxy)benzene78 - 85%472.095.2High affinity VEGFR2 / EGFR dual inhibition (Type I/Type II bridging)
Pathway B 4-[4-(2,4-dichloro-5-methoxyphenoxy)phenyl]-1,2,4-triazole-3-thione65 - 72%368.004.1Moderate affinity ALK / FAK inhibition, strong antimicrobial activity
Pathway C 1-[4-(2,4-dichloro-5-methoxyphenoxy)phenyl]-3-phenylurea88 - 92%403.045.8Standard Type-II multi-kinase inhibition (PDGFR / c-MET)

*Calculated molecular weight (isotopic) and cLogP values are theoretically estimated based on the molecular formula for reference.

References

  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. Benchchem. 4

  • New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). MDPI. 5

  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. ESMED. 6

  • Atropisomerism in medicinal chemistry: challenges and opportunities. PMC/NIH. 1

  • New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors. Bentham Science Publishers. 3

  • Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors. PMC/NIH. 2

  • Synthesis and antimicrobial elucidation of [1,2,4]-triazole-3-thione derivatives. JOCPR. Link

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. 8

  • Synthesis and Bioactivity of 1,2,4-Triazoles. TIJER. 7

  • Synthesis Methods for 1,2,4-Triazole Derivatives. Scribd. 9

Sources

High-Throughput Screening Assays for Phenoxyaniline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Phenoxyaniline Scaffolds

Phenoxyaniline derivatives have emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This versatile chemical framework is at the core of numerous compounds investigated for their potential as kinase inhibitors, neuroprotective agents, and modulators of metabolic enzymes.[1][2][3] The diverse therapeutic promise of phenoxyaniline-based compounds necessitates robust and efficient high-throughput screening (HTS) methodologies to rapidly identify and characterize lead candidates from large chemical libraries.[4][5]

This guide provides an in-depth exploration of HTS assays tailored for the evaluation of phenoxyaniline-based compounds. As a senior application scientist, the following sections will not only detail standardized protocols but also delve into the rationale behind experimental design, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Part 1: Strategic Selection of HTS Assays for Phenoxyaniline Compounds

The choice of an appropriate HTS assay is contingent upon the biological target and the anticipated mechanism of action of the phenoxyaniline derivatives being screened. Given their established roles as kinase inhibitors and modulators of other key cellular pathways, several assay formats are particularly relevant.

Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays are fundamental for assessing the direct interaction between a compound and its purified molecular target, such as a kinase or another enzyme.[6] These assays are instrumental in determining key parameters like the half-maximal inhibitory concentration (IC50).

  • Fluorescence-Based Assays: These are a mainstay of HTS due to their high sensitivity and adaptability.[7]

    • Fluorescence Polarization (FP): Particularly useful for studying protein-protein or protein-ligand interactions.[8][9][10][11][12] In the context of phenoxyaniline-based kinase inhibitors, an FP assay can be designed to monitor the displacement of a fluorescently labeled tracer from the kinase active site.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology offers a robust platform for kinase activity assays, minimizing interference from compound autofluorescence.[13]

  • Luminescence-Based Assays: These assays are renowned for their high sensitivity and broad dynamic range.[14]

    • Luciferase-Based Reporter Assays: Ideal for studying the modulation of signaling pathways downstream of a target, such as those regulated by G-protein coupled receptors (GPCRs).[14]

  • Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence assays, absorbance-based methods are simple, cost-effective, and suitable for certain enzyme kinetic studies.[6][15][16]

Cell-Based Assays: Assessing Phenotypic Responses in a Biological Context

Cell-based assays are indispensable for evaluating the effects of compounds on cellular functions and pathways, providing more biologically relevant data than biochemical assays alone.[17][18][19]

  • Cytotoxicity Assays: A critical first step to identify compounds that exhibit non-specific toxicity.[20] Assays like the MTT or WST-1 assay measure metabolic activity as an indicator of cell viability.

  • Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a specific promoter. This allows for the monitoring of the activation or inhibition of a particular signaling pathway.[14]

  • Second Messenger Assays: For phenoxyaniline derivatives targeting GPCRs, assays that measure the levels of second messengers like cyclic AMP (cAMP) are highly valuable.[21]

Part 2: Detailed Protocols for HTS of Phenoxyaniline Compounds

The following protocols are designed to be adaptable and serve as a starting point for the development of specific assays for your phenoxyaniline-based compound library.

Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition

This protocol describes a competitive binding assay to identify phenoxyaniline-based compounds that inhibit the interaction of a kinase with a fluorescently labeled ligand.

Principle: A fluorescently labeled small molecule (tracer) that binds to the kinase of interest will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the large kinase protein.[10][11] Inhibitors from the phenoxyaniline library will compete with the tracer for binding to the kinase, leading to a decrease in the fluorescence polarization signal as the displaced, unbound tracer tumbles more rapidly.[10]

Workflow Diagram:

FP_Kinase_Assay_Workflow cluster_reagents Reagent Addition cluster_readout Incubation & Readout cluster_analysis Data Analysis Compound_Addition Add Phenoxyaniline Compounds (in DMSO) to Assay Plate Kinase_Addition Add Kinase Solution Compound_Addition->Kinase_Addition Control_Addition Add Controls: - No Inhibitor (High Signal) - No Enzyme (Low Signal) Control_Addition->Kinase_Addition Tracer_Addition Add Fluorescent Tracer Solution Kinase_Addition->Tracer_Addition Incubation Incubate at Room Temperature Tracer_Addition->Incubation FP_Read Read Fluorescence Polarization on a Plate Reader Incubation->FP_Read Data_Normalization Normalize Data to Controls FP_Read->Data_Normalization IC50_Calculation Calculate IC50 Values for Active Compounds Data_Normalization->IC50_Calculation

Caption: Workflow for a Fluorescence Polarization (FP) kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Fluorescently labeled kinase tracer

  • Phenoxyaniline compound library (typically dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black assay plates

  • Microplate reader capable of fluorescence polarization measurements

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 50 nL of each phenoxyaniline compound from the library into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the maximum signal (no inhibitor) and minimum signal (no enzyme) wells.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer. The final concentration should be optimized to be at or below the Kd of the tracer.

    • Prepare a 2X tracer solution in assay buffer. The final concentration should be at its Kd value.

  • Reagent Addition:

    • Add 5 µL of the 2X kinase solution to all wells except the minimum signal (no enzyme) wells. Add 5 µL of assay buffer to the minimum signal wells.

    • Add 5 µL of the 2X tracer solution to all wells. The final assay volume will be 10 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Min_mP) / (Max_mP - Min_mP)]) Where:

    • Sample_mP is the millipolarization value of the test compound well.

    • Min_mP is the average millipolarization of the minimum signal wells.

    • Max_mP is the average millipolarization of the maximum signal wells.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Typical Parameters for an FP Kinase Assay

ParameterTypical Value/Range
Final Assay Volume10 - 20 µL
Plate Format384- or 1536-well
Kinase ConcentrationAt or below tracer Kd
Tracer ConcentrationAt its Kd value
Incubation Time60 - 120 minutes
Z'-factor> 0.5 for a robust assay
Protocol 2: Luminescence-Based GPCR Activation Assay (cAMP Detection)

This protocol outlines a method to screen for phenoxyaniline-based compounds that modulate the activity of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cAMP levels.[21]

Principle: Activation of a Gs-coupled GPCR leads to an increase in intracellular cAMP, while activation of a Gi-coupled GPCR results in a decrease in cAMP.[21] This assay utilizes a genetically engineered biosensor that produces a luminescent signal in proportion to the cAMP concentration.[21]

Workflow Diagram:

GPCR_cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_compound_add Compound Addition cluster_readout Incubation & Readout cluster_analysis Data Analysis Cell_Seeding Seed Cells Expressing GPCR and cAMP Biosensor Cell_Incubation Incubate Overnight Cell_Seeding->Cell_Incubation Compound_Addition Add Phenoxyaniline Compounds Cell_Incubation->Compound_Addition Agonist_Antagonist Add Agonist (for Antagonist Screen) Compound_Addition->Agonist_Antagonist Antagonist Mode Incubation Incubate at Room Temperature Compound_Addition->Incubation Agonist Mode Agonist_Antagonist->Incubation Luminescence_Read Read Luminescence Incubation->Luminescence_Read Data_Normalization Normalize Data to Controls Luminescence_Read->Data_Normalization EC50_IC50_Calc Calculate EC50/IC50 Values Data_Normalization->EC50_IC50_Calc

Caption: Workflow for a luminescence-based GPCR activation assay measuring cAMP.

Materials:

  • Host cell line (e.g., HEK293) stably expressing the GPCR of interest and a cAMP-responsive luciferase biosensor.

  • Cell culture medium and supplements.

  • Phenoxyaniline compound library.

  • Reference agonist and antagonist for the GPCR.

  • White, solid-bottom 384-well assay plates.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed the cells into 384-well white assay plates at an optimized density and allow them to attach overnight.

  • Compound Addition (Agonist Screening):

    • Add phenoxyaniline compounds to the desired final concentrations.

  • Compound and Agonist Addition (Antagonist Screening):

    • First, add the phenoxyaniline compounds.

    • After a pre-incubation period, add a known agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Incubation:

    • Incubate the plates at room temperature for 30-60 minutes.

  • Luminescence Detection:

    • Add the luciferase substrate according to the manufacturer's instructions.

    • Read the luminescent signal on a luminometer.

Data Analysis:

  • For agonist screening, calculate the percent activation relative to a reference agonist.

  • For antagonist screening, calculate the percent inhibition of the agonist-induced signal.

  • Determine EC50 (for agonists) or IC50 (for antagonists) values by fitting the dose-response data to a suitable model.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT/WST-1)

This protocol is essential for identifying phenoxyaniline compounds that may exhibit cytotoxic effects, which could lead to false positives in other cell-based assays.[20]

Principle: Tetrazolium salts like MTT or WST-1 are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_compound_treat Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis Cell_Seeding Seed Cells in a Clear 96- or 384-well Plate Cell_Incubation Incubate Overnight Cell_Seeding->Cell_Incubation Compound_Addition Add Phenoxyaniline Compounds Cell_Incubation->Compound_Addition Treatment_Incubation Incubate for 24-72 Hours Compound_Addition->Treatment_Incubation Reagent_Addition Add MTT or WST-1 Reagent Treatment_Incubation->Reagent_Addition Color_Development Incubate for Color Development Reagent_Addition->Color_Development Absorbance_Read Read Absorbance Color_Development->Absorbance_Read Viability_Calculation Calculate Percent Cell Viability Absorbance_Read->Viability_Calculation CC50_Calculation Determine CC50 Values Viability_Calculation->CC50_Calculation

Caption: Workflow for a cell viability/cytotoxicity assay using MTT or WST-1.

Materials:

  • Cell line of interest.

  • Cell culture medium.

  • Phenoxyaniline compound library.

  • MTT or WST-1 reagent.

  • Solubilization buffer (for MTT assay).

  • Clear, flat-bottom 96- or 384-well plates.

  • Spectrophotometer (plate reader).

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells at an appropriate density in a 96- or 384-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the phenoxyaniline compounds.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

Data Analysis:

  • Calculate the percent cell viability for each compound concentration: % Viability = 100 * (Abs_Sample / Abs_Control) Where:

    • Abs_Sample is the absorbance of the compound-treated wells.

    • Abs_Control is the average absorbance of the untreated control wells.

  • Plot the percent viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Part 3: Data Analysis and Hit Triage

A successful HTS campaign relies on rigorous data analysis and a well-defined hit triage strategy.[22][23]

Data Normalization and Quality Control:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][24]

  • Data Normalization: Raw data should be normalized to the plate controls (e.g., percent inhibition or percent activation) to minimize plate-to-plate variability.[23]

Hit Identification and Confirmation:

  • Primary Screen: In the initial screen, compounds are typically tested at a single concentration. "Hits" are identified as compounds that meet a predefined activity threshold (e.g., >50% inhibition).

  • Dose-Response Confirmation: Primary hits must be re-tested over a range of concentrations to confirm their activity and determine their potency (IC50, EC50, or CC50).

  • Counter-Screens and Selectivity Profiling: It is crucial to perform counter-screens to eliminate false positives.[22] For example, compounds identified as kinase inhibitors should be tested against a panel of other kinases to assess their selectivity.

Signaling Pathway Visualization:

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by phenoxyaniline-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK (Target for some Phenoxyanilines) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Ligand Growth Factor Ligand->Receptor Inhibitor Phenoxyaniline Inhibitor Inhibitor->MEK Inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the high-throughput screening of phenoxyaniline-based compounds. By carefully selecting the appropriate assay formats, meticulously executing the experimental protocols, and applying rigorous data analysis, researchers can efficiently identify and advance promising lead candidates for further drug development. The inherent versatility of the phenoxyaniline scaffold, coupled with the power of HTS, holds significant promise for the discovery of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update.
  • Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions: an update.
  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Vertex AI Search. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
  • Vertex AI Search. (2019, June 17). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art - PMC.
  • Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Vertex AI Search. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au.
  • Vertex AI Search. (n.d.). Fluorescence Polarization Detection | BMG LABTECH.
  • Vertex AI Search. (n.d.). Protein–Protein Interactions Protein–Protein Interactions - Raines Lab.
  • Vertex AI Search. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent.
  • Vertex AI Search. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives - Benchchem.
  • Vertex AI Search. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.
  • Vertex AI Search. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways - Promega Corporation.
  • Vertex AI Search. (n.d.). High-Throughput Cell Toxicity Assays - PubMed.
  • Vertex AI Search. (2005, March 15). High-throughput screening for kinase inhibitors - PubMed.
  • Vertex AI Search. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening - BellBrook Labs.
  • Vertex AI Search. (2020, October 20). Enzyme Kinetic Assays – How Does It Work? - Eppendorf Southeast Asia.
  • Vertex AI Search. (n.d.). Cell cytotoxicity assays - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Biochemical Kinase Assays | Thermo Fisher Scientific - US.
  • Vertex AI Search. (2012, May 1). Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Vertex AI Search. (2023, August 15). Buy 4-Phenoxyaniline | 139-59-3 - Smolecule.
  • Vertex AI Search. (n.d.). 4-Phenoxyaniline 139-59-3 wiki - Guidechem.
  • Vertex AI Search. (n.d.). HitHunter Kinase Enzyme Activity Assay Kits - Eurofins DiscoverX.
  • Vertex AI Search. (2021, January 13). An absorbance method for analysis of enzymatic degradation kinetics of poly(ethylene terephthalate) films - PMC.
  • Vertex AI Search. (n.d.). Cell-based assays in high-throughput mode (HTS) - BioTechnologia.
  • Vertex AI Search. (n.d.). Protocol for enzyme assays - The Royal Society of Chemistry.
  • Vertex AI Search. (2017, November 13). Analysis of HTS data | Cambridge MedChem Consulting.
  • Vertex AI Search. (n.d.). High Throughput Screening : Methods and Protocols - National Institutes of Health.
  • Vertex AI Search. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
  • Vertex AI Search. (n.d.). Enzyme Assays? - Thermo Fisher Scientific.
  • Vertex AI Search. (n.d.). Recommendation on: Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose - IPPC.
  • Vertex AI Search. (2016, July 22). High-Throughput Screening Data Analysis | Basicmedical Key.
  • Vertex AI Search. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic.
  • Vertex AI Search. (2014, July 17). N-acyl Derivatives of 4-phenoxyaniline as Neuroprotective Agents - PubMed.
  • Vertex AI Search. (2013, January 23). Data Analysis Approaches in High Throughput Screening | IntechOpen.
  • Vertex AI Search. (n.d.). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC.
  • Vertex AI Search. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies - BellBrook Labs.
  • Vertex AI Search. (n.d.). High Throughput Screening (HTS) Methods for Screening of Known Drugs for COVID-19 | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Comprehensive list of HTS approaches and considerations by epidemic setting - Consolidated Guidelines on HIV Testing Services - NCBI.
  • Vertex AI Search. (2019, April 10). High-throughput screening (HTS) | BMG LABTECH.
  • Vertex AI Search. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Vertex AI Search. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen.
  • Vertex AI Search. (2025, November 13). High Throughput Screening Assays for Drug Discovery - BellBrook Labs.
  • Vertex AI Search. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(2,4-Dichloro-5-methoxyphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is curated for synthetic chemists and drug development professionals facing yield bottlenecks in the synthesis of 4-(2,4-dichloro-5-methoxyphenoxy)aniline , a critical highly-functionalized intermediate.

The standard synthesis follows a two-stage sequence: an


 etherification between 2,4-dichloro-5-methoxyphenol and 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to an aniline. While conceptually simple, scale-up often reveals significant chemoselectivity issues, particularly regarding hydrodehalogenation  during the reduction phase.

Synthesis Phenol 2,4-Dichloro-5- methoxyphenol Intermediate 4-(2,4-Dichloro-5-methoxy- phenoxy)nitrobenzene Phenol->Intermediate SNAr Cs2CO3/DMF FNB 1-Fluoro-4- nitrobenzene FNB->Intermediate SNAr Hydrolysis 4-Nitrophenol (Hydrolysis By-product) FNB->Hydrolysis Trace H2O Product 4-(2,4-Dichloro-5-methoxy- phenoxy)aniline Intermediate->Product Chemoselective Reduction Dehalo Dehalogenated Anilines Intermediate->Dehalo Standard Pd/C (-Cl insertion)

Synthesis workflow showing the intended pathway (green) and common degradation side-reactions (red).

🔬 Section 1: Troubleshooting FAQs

Phase 1: Nucleophilic Aromatic Substitution ( ) Stalling

Q: Why is my etherification reaction stalling at 60-70% conversion, and why am I isolating 4-nitrophenol as a by-product? A: This is a classic symptom of moisture ingress. The fluorine atom on 1-fluoro-4-nitrobenzene is heavily activated by the para-nitro group. If you are using standard, hygroscopic potassium carbonate (


), trace water leads to the generation of hydroxide (

) ions. Hydroxide is a smaller, "harder" nucleophile than your bulky 2,4-dichloro-5-methoxyphenoxide, allowing it to competitively displace the fluorine to yield 4-nitrophenol.

Corrective Action: Rigorously dry your solvents over 3Å molecular sieves. Furthermore, substituting


 with Cesium Carbonate (

) takes advantage of the "Cesium Effect"—the larger ionic radius of

creates a looser ion pair in DMF/DMSO, dramatically enhancing the nucleophilicity of the phenoxide and driving the reaction to >98% completion before hydrolysis can occur.
Phase 2: Mass Anomalies During Nitro Reduction

Q: Post-reduction LC-MS analysis shows multiple peaks with masses


 and 

lower than my target mass. What is happening?
A: You are observing severe hydrodehalogenation [1]. The 2,4-dichloro substitutions on your aromatic ring are highly susceptible to oxidative addition by active palladium catalysts. If you are using standard Palladium on Carbon (Pd/C) under

, the metal readily inserts into the

bond, subsequently stripping the chlorines from the ring and replacing them with hydrogen (a loss of

per chlorine atom).

Q: How do I select the right reduction method to prevent dehalogenation and scale up safely? A: You must switch to a chemoselective reduction methodology that targets the N-O bonds without possessing the activation energy to cleave C-Cl bonds. You have two primary industrial solutions:

  • Poisoned Catalysis (Sulfided Pd/C or Pt/C): Doping a palladium catalyst with sulfur strongly alters the electronic properties of the metal. The strong covalent coordination between Pd and S suppresses the metal's hydrogen adsorption/dissociation capacity just enough to prevent

    
     oxidative insertion [2], while preserving nitro-reduction activity. Platinum on carbon (Pt/C) combined with an acidic medium also effectively bypasses this issue [3].
    
  • Single-Electron Transfer (Béchamp Reduction): Using non-noble metals like Iron (Fe) in the presence of Ammonium Chloride (

    
    ) reduces the nitro group via sequential electron and proton transfers [4]. Because this mechanism lacks an oxidative insertion pathway, dehalogenation is fundamentally impossible (0% loss).
    

LogicFlow Start LC-MS Diagnostic: Mass Anomaly Detected Mass34 -34 Da (Loss of 1 Cl) Start->Mass34 Mass68 -68 Da (Loss of 2 Cl) Start->Mass68 Mass16 +16 Da / +32 Da (Incomplete Reduction) Start->Mass16 Action1 Use Sulfided Pd/C or Pt/C to block oxidative insertion Mass34->Action1 Action2 Switch to Fe/NH4Cl (Single-electron transfer) Mass68->Action2 Action3 Increase H2 pressure or reaction time Mass16->Action3

Troubleshooting logic flowchart for mass anomalies detected during the nitro reduction phase.

📊 Section 2: Quantitative Data & Method Comparison

The table below summarizes the causality of catalyst selection against reaction fidelity, demonstrating why standard Pd/C must be avoided for this specific synthesis.

Reduction MethodologyCatalyst/Reagent SystemTarget Aniline Yield (%)Dehalogenation Impurity (%)Unreacted/Intermediate (%)
Standard Catalytic 10% Pd/C,

(1 atm)
12 - 25%75 - 88% < 1%
Modified Catalytic 5% Pt/C,

(3 atm)
85 - 92%< 2%5 - 10%
Sulfided Catalytic 5% Sulfided Pd/C,

(3 atm)
94 - 98% < 1%< 1%
Chemical (Béchamp) Fe powder,

,

90 - 95% 0% < 2%

🧪 Section 3: Validated Experimental Protocols

The following self-validating workflows include built-in In-Process Controls (IPCs) to ensure that causality dictates the success of each step.

Protocol A: Anhydrous SNAr Etherification

Objective: Synthesize 4-(2,4-dichloro-5-methoxyphenoxy)nitrobenzene with < 1% hydrolysis.

  • Reagent Preparation: Dry Cesium Carbonate (

    
    , 2.0 equiv.) in a vacuum oven at 
    
    
    
    for 4 hours prior to use.
  • Reaction Assembly: In an oven-dried flask purged with

    
    , dissolve 2,4-dichloro-5-methoxyphenol (1.0 equiv.) and 1-fluoro-4-nitrobenzene (1.05 equiv.) in anhydrous DMF (10 volumes, stored over 3Å molecular sieves).
    
  • Activation: Add the dried

    
    . Heat the resulting suspension to 
    
    
    
    under vigorous stirring.
  • In-Process Control (IPC): At

    
    , sample 50 
    
    
    
    , dilute in MeCN, and analyze via UPLC. The reaction is self-validated as complete when the phenol peak is < 0.5% AUC.
  • Workup & Isolation: Cool the mixture to room temperature. Slowly pour the mixture into 30 volumes of rapidly stirring ice-cold water. The pure nitro-intermediate will precipitate as a solid. Filter, wash sequentially with water and cold heptane, and dry under a vacuum.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Quantitatively reduce the nitro group to 4-(2,4-dichloro-5-methoxyphenoxy)aniline without dehalogenation.

  • Solvent Matrix: Suspend the isolated nitro-intermediate (1.0 equiv.) from Protocol A in a mixture of Ethanol and Water (4:1 v/v, 15 volumes).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv.) and heat the mixture to 
    
    
    
    . The
    
    
    provides the mild proton source necessary for the electron transfer mechanism without causing acid-catalyzed side reactions.
  • Reduction: Add fine Iron powder (Fe, 300 mesh, 6.0 equiv.) portion-wise over 30 minutes. Note: Adding in portions controls the exothermic nature of the reduction and prevents thermal degradation.

  • In-Process Control (IPC): Maintain heating at

    
     for 2 hours. Analyze via LC-MS. Validate completion when the intermediate mass is fully consumed and no hydroxylamine intermediate (+16 Da relative to product) is detected.
    
  • Workup & Isolation: While the mixture is still hot (

    
    ), filter the suspension through a tight pad of Celite to remove the iron oxides. Wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated 
    
    
    
    , separate the organic layer, dry over
    
    
    , and evaporate to yield the target aniline as a crystalline solid.

📚 Section 4: References

  • Hydrogenation of halonitrobenzenes without dehalogenation. (US Patent 5068436A). Google Patents. Verified at:

  • Sulfur-doped porous carbon supported palladium catalyst for high selective o-chloro-nitrobenzene hydrogenation. ResearchGate. Verified at: [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS Publications). Verified at:[Link]

  • Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles: Effects of experimental parameter and molecule structure on the reduction kinetics and mechanisms. ResearchGate. Verified at:[Link]

Purification of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and Standard Operating Procedure (SOP) for isolating 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS: 125138-50-3).

Purifying aniline derivatives that contain sterically hindered and electronically distinct subunits (like a dichloro-methoxyphenoxy group) requires precision. Standard silica gel chromatography often fails due to two primary mechanistic failure modes: silanol-amine chemisorption and auto-oxidation . This guide bypasses trial-and-error by providing a self-validating, causally grounded protocol.

Mechanistic Grounding: The "Why" Behind the Protocol

Before executing the purification, it is critical to understand the chemical environment your molecule experiences on the column.

A. The Silanol-Amine Interaction (Streaking/Tailing)

Unmodified silica gel (SiO₂) features surface silanol (-SiOH) groups that act as Brønsted acids. The primary amine of 4-(2,4-dichloro-5-methoxyphenoxy)aniline is a Brønsted base. When the sample passes through the stationary phase, the basic aniline undergoes continuous cycles of hydrogen bonding and reversible protonation with the acidic silica[1]. This uneven adsorption/desorption kinetics manifests as severe "streaking" or "tailing" on the column, causing the target compound to elute over an excessive number of fractions and co-elute with trace impurities.

The Fix: Using a sacrificial basic modifier like Triethylamine (Et₃N) (1-2% v/v) in your mobile phase competitively caps the acidic silanol sites, allowing the aniline to partition strictly based on polarity rather than acid-base affinity[1].

B. Auto-Oxidation Vulnerabilities

Anilines are highly susceptible to oxidation when exposed to light, atmospheric oxygen, and transition metal impurities, particularly when concentrated on a high-surface-area medium like silica. Oxidation forms highly colored azo, azoxy, or quinone-imine polymeric species[2].

The Fix: Rapid chromatography (Flash over gravity), purging solvents with inert gas (Argon or Nitrogen), and minimizing heat during rotary evaporation are essential. Oxidation rates are also pH-dependent; neutralizing the acidic silica with Et₃N concurrently reduces surface-catalyzed oxidative degradation[2].

Troubleshooting FAQs

Q: Why is my purified fraction turning dark brown or black during concentration on the rotary evaporator? A: This is a classic hallmark of aniline auto-oxidation[2]. The primary amine is being oxidized by atmospheric oxygen, a process accelerated by the heat of the water bath. Action: Keep the water bath below 30°C. Break the vacuum with Argon or Nitrogen instead of ambient air. If the compound is not needed immediately, store the concentrated product at -20°C under an inert atmosphere.

Q: My TLC showed a single tight spot, but the compound is eluting across 15+ fractions on the column. What happened? A: You are experiencing silanol-induced peak tailing[1]. TLC plates often have binders and particle sizes that partially mask basic tailing, but bulk silica gel exposes the full effect. Action: Always pre-equilibrate your bulk column with your mobile phase containing 1-2% Triethylamine (Et₃N) before loading your sample.

Q: Can I use basic alumina instead of silica gel to avoid adding Triethylamine? A: While basic alumina avoids the acidic silanol issue, it generally offers inferior resolution compared to silica gel for separating structurally similar aromatic impurities (such as unreacted di-chloro starting materials). Modified silica is the superior choice for high-purity isolations.

Data Presentation: TLC Benchmarking

To ensure the protocol is a self-validating system, you must establish baseline Rf values using 2D TLC validation prior to running the column.

Compound / Matrix ComponentRf (Hexane:EtOAc 3:1)Rf (Hexane:EtOAc 3:1 + 1% Et₃N)Visual Indicator (UV 254 nm / KMnO₄)
4-(2,4-Dichloro-5-methoxyphenoxy)aniline 0.15 (Severe tailing)0.35 (Sharp, circular spot) Dark UV spot / Rapid brown (KMnO₄)
Nitro-aromatic precursor (Starting Material)0.650.65Dark UV spot / No immediate reaction
Oxidized Polymeric Impurities0.00 (Baseline)0.00 (Baseline)Brown/Black visual streak

Note: The dramatic shift in Rf and spot morphology for the target compound confirms the successful capping of silanol groups.

Optimized Standard Operating Procedure (SOP)

Step 1: Mobile Phase Preparation & Degassing

  • Prepare a solvent mixture of Hexane and Ethyl Acetate (typically 3:1 to 4:1 v/v depending on TLC optimization).

  • Add exactly 1% to 2% (v/v) Triethylamine (Et₃N).

  • Sparge the entire solvent reservoir with Argon gas for 10 minutes to displace dissolved oxygen[2].

Step 2: Column Packing & Deactivation

  • Slurry-pack the silica gel column using the Et₃N-modified mobile phase.

  • Flush at least two column volumes (CV) of the modified solvent through the bed. This is the critical step that neutralizes the Brønsted acidic silanols[1].

Step 3: Sample Loading

  • Dissolve the crude 4-(2,4-dichloro-5-methoxyphenoxy)aniline in the minimum amount of Dichloromethane (DCM).

  • Carefully load the sample directly onto the silica pad. Do not leave the sample exposed to air on the silica surface for longer than necessary.

Step 4: Rapid Elution

  • Apply positive pressure (Flash chromatography) to push the mobile phase through. Slow, gravity-fed columns increase the residence time, increasing the risk of on-column oxidation.

  • Collect fractions in test tubes that are shielded from direct sunlight (or wrap the rack in aluminum foil).

Step 5: Recovery

  • Pool the fractions containing the pure product.

  • Evaporate the solvent in vacuo with the water bath strictly ≤ 30°C .

  • Backfill the rotary evaporator with Argon, not atmospheric air.

Decision-Tree Visualization

G A Crude 4-(2,4-Dichloro-5-methoxyphenoxy)aniline B Assess Silica Gel Affinity (TLC) A->B C Streaking / Tailing? B->C D Add 1-2% Et3N to Mobile Phase C->D Yes E Assess Oxidation Risk C->E No D->E F Color turning brown/black? E->F G Degas solvents (Ar) & Minimize light F->G Yes H Flash Chromatography (Hexane/EtOAc + 1% Et3N) F->H No G->H I Concentrate in vacuo (<30°C) H->I J Pure Target Compound I->J

Workflow for troubleshooting basicity and auto-oxidation during aniline purification.

References

Sources

Technical Support Center: Impurity Profiling in 4-(2,4-Dichloro-5-methoxyphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists in process chemistry, our objective is to help you navigate the complexities of synthesizing1, a critical intermediate in the development of pharmaceutical actives and advanced agrochemicals[1].

The synthesis of this intermediate traditionally involves a Nucleophilic Aromatic Substitution (SNAr) to form a halonitrodiarylether, followed by the catalytic reduction of the nitro group. Because this target molecule features an ether linkage and two inherently labile carbon-chlorine (C-Cl) bonds, researchers frequently encounter yield-destroying side reactions.

This guide systematically dissects the causality behind these impurities and provides self-validating methodologies to control them.

Reaction Workflow & Impurity Mapping

SynthesisWorkflow SM 2,4-Dichloro-5-methoxyphenol + Nitroarene SNAr SNAr Reaction SM->SNAr Inter Halonitrodiarylether Intermediate SNAr->Inter Desired Pathway Imp1 Impurity A: SNAr Regioisomers SNAr->Imp1 Competitive Substitution Red Nitro Reduction Inter->Red Target Target Intermediate: 4-(2,4-Dichloro-5-methoxyphenoxy) aniline Red->Target Chemoselective CTH Imp2 Impurity B: Des-chloro Aniline (Hydrodehalogenation) Red->Imp2 Pd/C Catalysis (Side Reaction) Imp3 Impurity C: Phenol & Aniline (Ether Cleavage) Red->Imp3 High Pressure (Side Reaction) Imp4 Impurity D: Azoxy/Azo Dimers (Incomplete Reduction) Red->Imp4 Low H2 Mass Transfer

Workflow of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline synthesis and common impurity divergence points.

Troubleshooting FAQs

Q1: During the nitro reduction step, my LC-MS shows a significant peak at M-34 (m/z 266.1). What is causing this, and how do I prevent it? A1: An2[2]. This is the most notorious impurity in halonitroarene reduction. If you are using standard Palladium on Carbon (Pd/C) with pressurized


, the electron-rich Pd(0) center readily undergoes oxidative addition into the weakened C-Cl bond of your electron-deficient aromatic ring[3].
Solution:  You must alter the reaction kinetics. Switch from Pd/C to Platinum on Carbon (Pt/C), which has a higher activation barrier for C-Cl oxidative addition. Furthermore, replacing pressurized 

gas with a Catalytic Transfer Hydrogenation (CTH) agent, such as ammonium formate, ensures hydrogen is generated slowly at the catalyst surface, overwhelmingly favoring nitro reduction over halogen cleavage[2].

Q2: I am observing an orange/red impurity during the scale-up of the reduction step. Its molecular weight is almost double the target mass. What is the mechanism? A2: You are observing the formation of an azoxy or azo dimer (Impurity D). The reduction of a nitro group proceeds sequentially:


. When scaling up, 

gas mass transfer into the liquid phase often drops. Starved of hydrogen, the highly reactive nitroso and hydroxylamine intermediates accumulate and spontaneously condense to form an azoxy dimer. Solution: Increase your impeller agitation speed, optimize reactor baffling, or utilize a co-solvent that increases

solubility to ensure the catalyst is never hydrogen-starved.

Q3: How should I define my analytical control limits for these impurities before utilizing this intermediate in an API synthesis? A3: Because this aniline is a late-stage intermediate, its impurity profile directly impacts the final Active Pharmaceutical Ingredient (API). Under4[4], the regulatory threshold depends on the maximum daily dose of the final drug. For a standard API dose of ≤ 2 g/day , any impurity strictly exceeding 0.10% must be structurally identified, and any exceeding 0.15% must be toxicologically qualified[5].

Validated Protocol: Chemoselective Catalytic Transfer Hydrogenation (CTH)

To circumvent both hydrodehalogenation and ether cleavage, we recommend the following CTH protocol. This method is structurally designed as a self-validating system —meaning the physical state of the reaction natively signals its progress and completion, eliminating the need for constant, hazardous sampling.

  • Reactor Preparation: Charge a clean, inert reactor with 4-(2,4-dichloro-5-methoxyphenoxy)nitrobenzene (1.0 eq) and Methanol (10 volumes). Causality: Methanol solubilizes the substrate and serves as a necessary protic medium to facilitate the proton-coupled electron transfers required for breaking the N-O bonds.

  • Catalyst Addition: Carefully add 5 wt% Pt/C (0.01 eq Pt) under a nitrogen blanket. Causality: Platinum prevents the2, suppressing dehalogenation and hydrogenolysis impurities[2].

  • Hydrogen Donor Introduction: Add Ammonium Formate (4.0 eq) in distinct portions over 30 minutes at 25°C. Causality: Ammonium formate decomposes on the Pt surface into

    
    , 
    
    
    
    , and surface-bound
    
    
    . This maintains a strictly controlled, low-concentration hydrogen environment.
  • Thermal Activation & Self-Validation: Gradually heat the suspension to 45–50°C. Self-Validating Mechanism: Active reduction is physically signaled by steady effervescence (the release of

    
     and 
    
    
    
    gases). The absolute cessation of this gas evolution natively indicates that the reducible nitro groups have been fully consumed. Once bubbling stops, the reaction is complete—preventing over-reduction.
  • Isolation: Cool the system to 20°C, filter the catalyst through a tightly packed Celite pad, and concentrate the filtrate under reduced pressure. Wash the residue with water to remove residual formate salts.

Analytical Characterization & Regulatory Limits

Below is a consolidated summary of the primary impurities, their characterization markers, and theoretical limits aligned with ICH Q3A standards.

Table 1: Quantitative Impurity Data for 4-(2,4-Dichloro-5-methoxyphenoxy)aniline Synthesis

Impurity ProfileMechanism / OriginRRT (Approx)LC-MS (ESI+) m/zICH Q3A Identification LimitICH Q3A Qualification Limit
Target Aniline Complete Nitro Reduction1.00300.0 (M+H)N/AN/A
Des-chloro Aniline Hydrodehalogenation (Loss of Cl)0.85266.1 (M+H)0.10%0.15%
2,4-Dichloro-5-methoxyphenol Hydrogenolysis (Ether Cleavage)1.15191.0 (M-H, ESI-)0.10%0.15%
Azoxy Dimer Nitroso/Hydroxylamine Condensation1.80581.0 (M+H)0.10%0.15%
Regioisomer Aniline Competing SNAr Pathway0.95300.0 (M+H)0.10%0.15%

*Thresholds assume the final API maintains a maximum daily dose of ≤ 2g/day[4].

References

  • 4 - fda.gov 2.3 - acs.org 3.2 - google.com 4.1 - guidechem.com 5.5 - federalregister.gov

Sources

Ullmann Condensation Technical Support Center: A Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Ullmann condensation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-N, C-O, and C-S bond-forming reaction. Here, we address common challenges and side reactions encountered during experimentation, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific problems you may be encountering at the bench.

Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?

Low or no product yield is a common frustration. The issue often stems from one or more of the core components of the reaction being suboptimal.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species in Ullmann reactions is widely considered to be Cu(I).[1] If you are using a copper(I) source (e.g., CuI, CuBr), it may have oxidized over time. If you are using a Cu(0) or Cu(II) source, the reaction conditions may not be suitable for the in situ generation of the active Cu(I) species.[1]

    • Solution: Use a fresh, high-purity copper(I) salt for your reaction. Consider in situ activation of your copper source. A general protocol for this is provided below.

  • Inappropriate Ligand: Modern Ullmann condensations rely on ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1][2] A ligand that is not well-suited for your specific substrates can lead to a stalled reaction.

    • Solution: A screening approach is often the most effective way to find the optimal ligand.[1] Start with commonly effective classes of ligands such as amino acids (e.g., L-proline, N-methylglycine), phenanthrolines, or the highly effective "second-generation" oxalic diamides developed by Ma and others.[1][3]

  • Suboptimal Base or Solvent: The base is crucial for deprotonating the nucleophile and participating in the catalytic cycle.[1] The solvent's polarity can significantly impact reaction rates and yields.

    • Solution: Screen a panel of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] For solvents, polar aprotic solvents like DMF or dioxane are often good starting points, but for some reactions, particularly O-arylations, non-polar solvents like toluene may be more effective.[1]

  • Incorrect Temperature: While modern ligand-accelerated protocols operate at milder conditions than the classical Ullmann reaction, the temperature still needs to be optimized.[1]

    • Solution: For ligand-accelerated reactions, a starting temperature in the range of 80-120 °C is typical. If no reaction is observed, incrementally increase the temperature. Conversely, if you observe decomposition of your starting materials or product, the temperature is likely too high.

Q2: I am observing a significant amount of a byproduct that appears to be my starting aryl halide without the halogen (hydrodehalogenation). What is causing this and how can I prevent it?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.

Causality:

This side reaction is often attributed to the presence of protic impurities (e.g., water) in the reaction mixture. The proposed mechanism involves the formation of a copper-hydride species, which can then reductively eliminate with the aryl halide to produce the arene. The source of the proton can be residual water in the solvent or on the glassware, or even the nucleophile itself.

Troubleshooting Workflow for Hydrodehalogenation:

A Problem: Significant Hydrodehalogenation B Primary Cause: Protic Impurities (e.g., H₂O) A->B G Secondary Cause: Sub-optimal Ligand/Base Combination A->G C Solution 1: Rigorous Anhydrous Conditions B->C D Use oven-dried glassware C->D E Use anhydrous solvents and reagents C->E F Run reaction under an inert atmosphere (N₂ or Ar) C->F K Outcome: Minimized Hydrodehalogenation F->K H Solution 2: Screen Ligands and Bases G->H I Some ligands may favor reductive pathways H->I J The base can influence the reaction landscape H->J J->K

Caption: Troubleshooting workflow for hydrodehalogenation.

Solutions:

  • Ensure Rigorously Anhydrous Conditions: This is the most critical step.

    • Thoroughly oven-dry all glassware before use.

    • Use anhydrous solvents, either freshly distilled or from a solvent purification system.

    • Ensure your nucleophile and base are as dry as possible.

    • Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Optimize the Base: The choice of base can influence the propensity for this side reaction. While a systematic study is often required, switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can sometimes mitigate the issue.

  • Ligand Selection: While less directly implicated than protic sources, the ligand can influence the stability and reactivity of the copper intermediates. If the problem persists under anhydrous conditions, screening different ligand classes may be beneficial.

Q3: My main side product is the homocoupling of my aryl halide (biaryl formation). How can I favor the cross-coupling reaction?

The formation of a biaryl from the coupling of two molecules of your aryl halide is a classic side reaction, especially in traditional Ullmann conditions.

Causality:

The mechanism of Ullmann homocoupling involves the formation of an organocuprate intermediate (Ar-Cu), which can then react with another molecule of the aryl halide.[3] This is followed by oxidative addition to form a diarylcopper(III) intermediate, which then undergoes reductive elimination to yield the biaryl product.[3][4] This pathway can compete with the desired cross-coupling with the nucleophile.

Solutions:

  • Ligand-Accelerated Catalysis: The use of appropriate ligands is key to promoting the desired cross-coupling over homocoupling. Ligands can modulate the reactivity of the copper center, favoring the reaction with the nucleophile. Diamine and amino acid-based ligands have been shown to be effective in minimizing this side reaction.[1]

  • Stoichiometry Control: In some cases, using a slight excess of the nucleophile can help to push the reaction towards the desired cross-coupled product. However, this is not always a viable solution, especially if the nucleophile is expensive.

  • Temperature Optimization: High temperatures can sometimes favor homocoupling. Modern ligand-accelerated systems allow for lower reaction temperatures, which can help to suppress this side reaction.[3][5]

Q4: I am seeing homocoupling of my amine or phenol nucleophile. What is happening and what should I do?

While less common than aryl halide homocoupling, the oxidative homocoupling of the nucleophile can occur under certain conditions.

Causality:

This side reaction is typically promoted by the presence of an oxidant, which can be atmospheric oxygen or even the Cu(II) species in the reaction mixture. The nucleophile can be oxidized to a radical species, which can then dimerize.

Solutions:

  • Maintain an Inert Atmosphere: Rigorously deoxygenate your reaction mixture and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. This is the most effective way to prevent oxidative homocoupling.

  • Use a High-Purity Cu(I) Source: Starting with a high-purity Cu(I) salt will minimize the amount of Cu(II) present, which can act as an oxidant.

  • Ligand Choice: Certain ligands can help to stabilize the Cu(I) state and prevent its oxidation to Cu(II), thereby suppressing this side reaction.

Ligand and Base Selection Guide

The choice of ligand and base is critical for a successful and clean Ullmann condensation. The following table provides a comparative overview of commonly used ligands and bases.

Ligand ClassExample(s)Typical Reaction ConditionsAdvantagesPotential Issues
Amino Acids L-Proline, N-Methylglycine80-110 °CHigh reaction rates, low catalyst deactivation.[1]Can sometimes be susceptible to side reactions depending on the substrate.
Diamines N,N'-Dimethylethylenediamine90-120 °CEffective for a broad range of substrates.
Phenanthrolines 1,10-Phenanthroline100-130 °CCan significantly lower reaction temperatures compared to ligand-free systems.[5]
Oxalic Diamides N,N'-Bis(2,6-diisopropylphenyl)oxalamide110-140 °CHighly effective, allowing for low catalyst loadings and the use of less reactive aryl chlorides.[1][3]Can be more expensive and require more specific reaction conditions.
BaseTypical Amount (equiv.)Properties & Use Cases
K₃PO₄ 2.0 - 3.0A strong, non-nucleophilic base that is effective in many Ullmann reactions. A good starting point for screening.[1]
Cs₂CO₃ 2.0 - 3.0Often provides higher yields than other bases, particularly for challenging substrates. Its higher solubility can be advantageous.[1]
K₂CO₃ 2.0 - 3.0A weaker and less expensive base. Can be effective in some cases, but may require higher temperatures.[1]

Experimental Protocols

General Protocol for a Ligand-Accelerated Ullmann C-N Coupling

This protocol provides a general starting point for optimizing a copper-catalyzed Ullmann coupling between an aryl halide and an amine.[1]

  • Reaction Setup:

    • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), amine (1.2 equiv.), copper(I) iodide (5-10 mol%), ligand (10-20 mol%), and base (2.0-3.0 equiv.).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the anhydrous solvent (e.g., DMF, dioxane, or toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Reaction:

    • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol for a Ligand/Base Screening Experiment

A parallel reactor system is ideal for efficiently screening multiple conditions.

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl halide and the nucleophile in the chosen anhydrous solvent.

    • Prepare separate stock solutions of each ligand and each base to be screened.

  • Reaction Array Setup:

    • In an array of reaction tubes, add the appropriate amount of the aryl halide/nucleophile stock solution.

    • Add the copper catalyst to each tube.

    • Add the appropriate ligand and base stock solutions to each tube according to your screening design.

  • Reaction and Analysis:

    • Seal the tubes, purge with inert gas, and heat to the desired temperature.

    • After a set time, quench the reactions and analyze the crude reaction mixtures by GC-MS or LC-MS to determine the relative yields of the desired product and any side products.[6][7]

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting. The currently accepted catalytic cycle for ligand-accelerated Ullmann condensation generally involves a Cu(I)/Cu(III) pathway.

A [L-Cu(I)-Nu] Complex B Oxidative Addition (Ar-X) A->B Rate-determining step in some cases C [L-Cu(III)(Ar)(Nu)(X)] Intermediate B->C D Reductive Elimination C->D E Ar-Nu (Product) D->E F [L-Cu(I)-X] D->F G Ligand/Nucleophile Exchange F->G Base assists in regeneration G->A

Sources

Technical Support Center: Optimizing Catalyst and Solvent Conditions for Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenoxyaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common hurdles in C-N cross-coupling reactions for the synthesis of phenoxyanilines and their derivatives. This resource emphasizes the "why" behind experimental choices, grounding protocols in mechanistic understanding to empower you to optimize your reactions effectively.

Introduction to Phenoxyaniline Synthesis

Phenoxyaniline and its derivatives are important structural motifs in medicinal chemistry and materials science.[1] Their synthesis typically relies on C-N bond formation, most commonly achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[2][3] While powerful, these reactions are often sensitive to a variety of parameters, and successful execution requires careful optimization of the catalyst, ligand, base, and solvent. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction for phenoxyaniline synthesis is showing low or no conversion. What are the first things to check?

A: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to a few key factors:

  • Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that your solvents were thoroughly degassed.[4]

  • Reagent Quality: The purity of your reagents is paramount. Use a high-quality palladium precatalyst, as older sources can be less active.[5] Ensure your amine, aryl halide, and base are pure and anhydrous.[4]

  • Catalyst, Ligand, and Base Combination: The choice of catalyst, ligand, and base is highly substrate-dependent. A preliminary screen of different combinations is often necessary to find the optimal conditions for your specific substrates.[5]

Q2: I'm observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in Buchwald-Hartwig amination.[2] To minimize this:

  • Ligand Choice: This is often the most effective strategy. Switching to a more electron-rich and sterically bulky ligand can promote the desired reductive elimination over the competing hydrodehalogenation pathway.[6]

  • Base and Solvent: The choice of base and solvent can influence the rate of this side reaction. Screening different combinations may be necessary.[5]

  • Temperature: Lowering the reaction temperature may slow down the decomposition pathway leading to hydrodehalogenation, though it might also decrease the rate of the desired reaction.[4]

Q3: My Ullmann condensation is not working, and the reaction mixture turns black. What is happening?

A: The formation of a black precipitate in an Ullmann reaction is typically indicative of the formation of metallic copper, which means your copper catalyst has likely agglomerated and become inactive.[5] This can be caused by:

  • High Temperatures: Traditional Ullmann reactions often require high temperatures, which can lead to catalyst decomposition.[3]

  • Impurities: Impurities in the starting materials or solvent can poison the catalyst.

  • Ligand Absence: Modern Ullmann protocols often employ ligands to stabilize the copper catalyst and allow for milder reaction conditions. If you are not using a ligand, consider adding one.[7]

Q4: My substrates have sensitive functional groups (e.g., esters, ketones). What conditions should I use for a Buchwald-Hartwig amination?

A: For substrates with base-sensitive functional groups, the use of strong alkoxide bases like sodium tert-butoxide (NaOtBu) should be avoided.[5] Instead, consider using weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

Troubleshooting Guides

Problem 1: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting materials.

  • Formation of a black precipitate (palladium black), indicating catalyst decomposition.[8]

Causality: Low yields often stem from an inactive or poisoned catalyst, or suboptimal reaction conditions that do not favor the catalytic cycle. The pyridine nitrogen in some substrates can coordinate to the palladium catalyst, leading to its deactivation.[8]

Troubleshooting Workflow:

G A Low Yield Observed B Check for Palladium Black A->B C Yes B->C Precipitate? D No B->D No Precipitate? E Catalyst Decomposition Likely C->E F Screen Ligands D->F J Ensure Inert Atmosphere & Anhydrous Conditions E->J K Verify Reagent Purity E->K L Consider a Pre-catalyst E->L G Screen Bases F->G H Screen Solvents G->H I Optimize Temperature & Time H->I I->A Re-evaluate

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Protocols:

1. Ligand Screening: The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.[6]

  • Protocol: In parallel, set up small-scale reactions (e.g., in a 96-well plate) with your substrates, palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst), and base.[4] To each well, add a different phosphine ligand from a stock solution. Common ligands to screen include those from different generations, such as bulky biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) and chelating phosphines (e.g., Xantphos, BINAP).[9] Seal the plate and heat to the desired temperature. After a set time, analyze the product formation in each well by LC-MS or GC-MS to identify the optimal ligand.[4]

2. Base Screening: The base plays a crucial role in the deprotonation of the amine to form the active palladium-amido complex.[9]

  • Protocol: Using the best ligand identified from the previous screen, set up a similar parallel screen with different bases. Common bases include strong alkoxides (NaOtBu, LHMDS) and weaker inorganic bases (K₃PO₄, Cs₂CO₃).[9][10] The choice of base can significantly impact the reaction rate and compatibility with functional groups.[11]

3. Solvent Screening: The solvent can influence the solubility of reagents and the stability of the catalytic species.[12]

  • Protocol: With the optimized ligand and base, screen a variety of anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig reactions.[8] Less polar solvents like toluene can be beneficial when using aryl iodides to prevent inhibition by the iodide salt formed.[13]

Data Summary Table: Common Buchwald-Hartwig Conditions

ParameterRecommended Starting ConditionsNotes
Catalyst 1-2 mol % Pd Pre-catalyst (e.g., XPhos-Pd-G3)Pre-catalysts often give more reproducible results.[13]
Ligand 1.2-2.4 mol %Bulky, electron-rich ligands are often preferred.[6]
Base 1.4-2.0 equiv. NaOtBu or K₃PO₄Choice is substrate-dependent.[5]
Solvent Toluene, 1,4-Dioxane (Anhydrous, Degassed)Solvent choice can affect reaction rate and selectivity.[12]
Temperature 80-110 °CMonitor for catalyst decomposition at higher temperatures.[8]
Problem 2: Inefficient Ullmann Condensation

Symptoms:

  • Low conversion of starting materials.

  • Formation of a black or brown precipitate (inactive copper).

  • Requirement for very high temperatures (>150 °C).

Causality: Traditional Ullmann condensations often suffer from the need for harsh reaction conditions due to the low reactivity of the copper catalyst.[3] Modern protocols have significantly improved the efficiency of this reaction through the use of ligands and more soluble copper sources.[7]

Troubleshooting Workflow:

G A Inefficient Ullmann Reaction B Using a Ligand? A->B C Yes B->C D No B->D F Screen Ligands (e.g., Phenanthroline, Diamines) C->F E Introduce a Ligand D->E E->F G Optimize Copper Source (CuI, Cu(OAc)₂) F->G H Screen Bases (K₂CO₃, Cs₂CO₃) G->H I Optimize Solvent (DMF, NMP) H->I J Optimize Temperature I->J J->A Re-evaluate

Caption: Troubleshooting workflow for inefficient Ullmann condensation.

Detailed Protocols:

1. Introduction of a Ligand: Ligands can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle at lower temperatures.[7]

  • Protocol: If you are running the reaction without a ligand, introduce a common Ullmann ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine derivative. Start with a ligand loading of 10-20 mol %.

2. Optimization of Copper Source and Base: The choice of copper source and base can significantly impact the reaction efficiency.

  • Protocol: Screen different copper(I) salts, such as CuI or Cu₂O, in combination with various inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

Data Summary Table: Modern Ullmann Condensation Conditions

ParameterRecommended Starting ConditionsNotes
Catalyst 5-10 mol % CuI or Cu₂OSoluble copper salts are generally preferred over copper powder.[3]
Ligand 10-20 mol % (e.g., 1,10-phenanthroline)Ligands are crucial for milder reaction conditions.[7]
Base 2.0 equiv. K₂CO₃ or Cs₂CO₃The choice of base can affect reaction rate.
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are common.[3]
Temperature 100-140 °CLower temperatures are often possible with modern ligand systems.[7]

Reaction Mechanisms

A clear understanding of the reaction mechanism is crucial for effective troubleshooting.

Buchwald-Hartwig Amination Catalytic Cycle:

G A Pd(0)L_n B Oxidative Addition Complex A->B + Ar-X C Pd(II)-Amido Complex B->C + R₂NH, - Base-HX D Product Complex C->D Reductive Elimination D->A - Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination. The reaction proceeds through oxidative addition, formation of a palladium-amido complex, and reductive elimination.[2]

Ullmann Condensation Proposed Mechanism:

G A Cu(I)X B Cu(I)-Amido Complex A->B + R₂NH, - HX C Oxidative Addition Complex B->C + Ar-X D Product C->D Reductive Elimination D->A - Ar-NR₂

Caption: A proposed mechanism for the Ullmann condensation. The reaction involves the formation of a copper(I)-amido species, followed by oxidative addition and reductive elimination.[3]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]

  • Wordpress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • AIR Unimi. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). C-N bond forming cross-coupling reactions: an overview. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]

  • KAUST Repository. (n.d.). Efficient CO and CN bond forming cross-coupling. Retrieved from [Link]

  • ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • wikidoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Examples & Exam Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). The four most invoked reaction mechanisms of Ullman-type reactions.... Retrieved from [Link]

  • PDF. (n.d.). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. Retrieved from [Link]

  • Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US4316993A - Process for the preparation of 4-phenoxy-phenols.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

Sources

Degradation and stability issues of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Handling, Stability, and Troubleshooting Guidelines for CAS 125138-50-3

As a Senior Application Scientist, I frequently see highly potent API intermediates fail during high-throughput screening or downstream synthesis due to unrecognized degradation pathways. 4-(2,4-Dichloro-5-methoxyphenoxy)aniline features an intrinsically reactive primary aniline and a photosensitive diaryl ether backbone. To ensure reproducible experimental outcomes, we must move beyond simply following instructions and understand the causality driving this molecule's behavior in solution.

This portal is designed to troubleshoot common laboratory issues by linking observable analytical failures directly to their underlying chemical mechanisms.

The Causality of Degradation (Mechanisms)

Understanding why 4-(2,4-Dichloro-5-methoxyphenoxy)aniline degrades allows you to proactively engineer storage and assay conditions that prevent it. The molecule possesses three distinct zones of vulnerability:

  • Oxidative Vulnerability (The Aniline Moiety): The electron-rich -NH2 group is highly susceptible to reactive oxygen species (ROS). Uncontrolled aerobic storage induces a cascade where the aniline is oxidized to N-oxides, which subsequently condense into highly stable, insoluble azo-dimers[1].

  • Photolytic Vulnerability (The Diaryl Ether & Halogens): The diaryl ether backbone and its ortho/para-chloro substituents are acutely sensitive to UV/Vis radiation. Photons provide the activation energy required for C-Cl bond homolysis, leading to reductive dechlorination. Further energy input drives C-O fission, cleaving the molecule into separate phenolic and aniline fragments[2][3].

  • Hydrolytic Vulnerability: While stable at physiological pH, exposure to harsh acidic (pH < 2) or basic (pH > 10) environments catalyzes nucleophilic attack on the ether linkage[4].

G A 4-(2,4-Dichloro-5-methoxyphenoxy)aniline Parent Compound (CAS 125138-50-3) B Oxidative Stress (O2, ROS, Trace Metals) A->B Aerobic Solution C Photolytic Stress (UV/Vis Light Exposure) A->C Improper Storage D Hydrolytic Stress (pH Extremes <2 or >10) A->D Harsh Buffers E N-Oxidation & Azo Dimers (Yellow/Brown Discoloration) B->E -NH2 Transformation F Reductive Dechlorination (-34 Da mass shift) C->F C-Cl Homolysis G Diaryl Ether Cleavage (Phenolic/Aniline Fragments) C->G C-O Bond Fission D->G Nucleophilic Attack

Fig 1. Mechanistic degradation pathways of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline under stress.

Troubleshooting Knowledge Base & FAQs

Q: Why did my DMSO stock solution turn dark brown after a week at room temperature, and is it still usable? A: This discoloration is visually diagnostic of the oxidative degradation of the aniline functional group. Under aerobic conditions, trace heavy metals and dissolved oxygen in standard DMSO auto-oxidize the primary amine into N-oxides, which then dimerize into highly conjugated, colored azo compounds[1]. Actionable Advice:Do not use discolored stocks , as the bulky azo-dimers will cause false negatives in biological binding assays. Prevention: Always prepare stocks in anhydrous, argon-degassed DMSO and store them in single-use aliquots at -20°C.

Q: During LC-MS characterization of our stressed samples, we observed a strong [M+H]+ peak at m/z ~250. What is this impurity? A: The intact parent compound exhibits an [M+H]+ of ~284. A mass shift of exactly -34 Da indicates the loss of one chlorine atom (replaced by a hydrogen atom), which is the absolute hallmark of reductive dechlorination. The molecule is highly susceptible to C-Cl bond homolysis when exposed to ambient laboratory lighting[2][3]. Actionable Advice: Always utilize amber glass vials or foil-wrapped Eppendorf tubes during sample handling, preparation, and long-term incubation.

Q: How can I differentiate between ether cleavage and N-oxidation during my stability assays? A: Look at your mass spectral isotopic signatures. N-oxidation shifts the chromatographic retention time but strictly preserves the isotopic pattern of the two chlorine atoms (M, M+2, M+4). In contrast, ether cleavage physically splits the molecule, generating a lower-mass phenolic fragment that only displays a single chlorine isotopic pattern.

Quantitative Data: Stability & Degradation Matrix

To aid in experimental planning, the following table summarizes the causal stability of the compound across variable stress conditions.

Environmental StressorTimeframeExpected Analyte RecoveryPrimary Degradation PathwayActionable Prevention Strategy
Ambient Light (UV/Vis) 48 Hours< 85%Reductive Dechlorination / Ether CleavageUse amber glass vials; perform assays in dark[3].
Aerobic DMSO (RT) 7 Days< 90%Aniline Oxidation (N-Oxides, Azo dimers)Degas solvent with Argon; store aliquots at -20°C.
Acidic Buffer (pH 2.0) 24 Hours> 95%Mild Ether Cleavage (Minimal)Avoid extreme pH exposure; neutralize before storage.
Basic Buffer (pH 10.0) 24 Hours~ 92%Nucleophilic Substitution / HydrolysisKeep buffered near physiological pH (7.4)[4].

Validated Experimental Methodology: Forced Degradation Assay

To guarantee trustworthiness in your internal data, stability testing must not simply measure drug loss; it must measure degradation causality. The following protocol represents a Self-Validating System utilizing a Mass Balance Loop.

Principle of Self-Validation

If the parent analyte degrades, the loss of the parent peak's Area Under the Curve (AUC) must be quantitatively accounted for by the emergence of degradant peaks. If the calculated Mass Balance falls below 95%, the assay self-reports that undetectable, insoluble oligomers (such as azo-dimers) have formed and crashed out of solution.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Calibration

  • Action: Spike a stable, non-reactive structural analog (e.g., 4-phenoxyaniline) into the sample at a known, fixed concentration (10 µg/mL).

  • Causality: The IS normalizes instrument fluctuations (such as MS ionization suppression from buffer salts). This ensures that any measured reduction in 4-(2,4-Dichloro-5-methoxyphenoxy)aniline is due to genuine chemical degradation, not an analytical artifact.

Step 2: Controlled Stress Incubation

  • Oxidative Stress: Expose 50 µg/mL API in 50:50 ACN/Water to 3% H₂O₂ at 60°C for 24 hours.

  • Photolytic Stress: Expose identical aliquots to 1.2M lux hours of UV/Vis light (mimicking ICH Q1B guidelines)[2].

  • Control: Maintain a control sample in the dark at 4°C.

Step 3: Orthogonal Detection (LC-UV-MS Analysis)

  • Action: Analyze the stressed samples using both UV Diode Array (254 nm) and MS (Positive ESI) detectors in tandem.

  • Causality: Oxidized azo-dimers or cleaved phenolic fragments often ionize poorly in MS, leading to "invisible" degradation. However, because they retain their aromatic rings, they absorb UV light strongly. Using orthogonal detection prevents false-negative validation of your compound's stability.

Step 4: The Mass Balance Verification

  • Action: Calculate the molar AUC of the parent compound + all identified degradant peaks.

  • Rule: If Total Stressed AUC ≠ 100% ± 5% of Unstressed Control AUC, the system flags a failure. You must halt standard workflows and perform an organic extraction to recover precipitated high-molecular-weight degradants.

References[4] Title: 2,4-Dichloro-5-methoxyaniline | 98446-49-2

Source: sigmaaldrich.com URL: 2] Title: Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System Source: plos.org URL: 1] Title: Continuous flow synthesis of amine oxides by oxidation of tertiary amines Source: researchgate.net URL: 3] Title: Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates Source: psecommunity.org URL:

Sources

Minimizing byproduct formation in the synthesis of Bosutinib intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities encountered during the synthesis of Bosutinib?

A1: Two major process-related impurities that pose significant purification challenges have been identified.[1] These are:

  • Impurity A (N-Demethylated Bosutinib): 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(piperazin-1-yl)propoxy)quinoline-3-carbonitrile. This impurity arises from the loss of the methyl group from the N-methylpiperazine moiety.

  • Impurity B (Di-substituted Quinoline): 4-((3-((3-cyano-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinolin-7-yl)oxy)propyl)(2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. This impurity results from an over-alkylation reaction.

Q2: What are the primary causes of these byproduct formations?

A2: The formation of these impurities is often linked to the reaction conditions of the final alkylation step, where the 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile intermediate is reacted with a protected N-methylpiperazine derivative. High temperatures and the choice of base can promote side reactions.

Q3: Are there any known degradation pathways for Bosutinib that I should be aware of?

A3: Yes, forced degradation studies have shown that Bosutinib can degrade under certain conditions. The primary degradation pathways include:

  • Hydrolysis: Cleavage of amide bonds within the molecule.

  • Oxidation: Oxidative breakdown of the quinoline ring.

  • Photolysis: Degradation upon exposure to UV and visible light.[2]

It is crucial to handle and store Bosutinib and its intermediates under appropriate conditions to minimize the formation of these degradation products.

Troubleshooting Guide: Minimizing Process-Related Impurities

This section provides a detailed analysis of the formation of Impurities A and B and offers actionable strategies to mitigate their formation.

Issue 1: Formation of N-Demethylated Impurity (Impurity A)

Causality: The N-demethylation of tertiary amines, such as the N-methylpiperazine moiety in a Bosutinib intermediate, can occur under various conditions, often involving elevated temperatures and certain reagents. While the precise mechanism in this specific synthesis is not extensively detailed in the public literature, analogous reactions suggest that demethylation can be facilitated by nucleophilic attack on the methyl group, potentially by halide ions present in the reaction mixture, or through oxidative pathways.

Troubleshooting & Prevention:

  • Temperature Control: Maintain the reaction temperature at the lowest effective level. High temperatures can promote the demethylation side reaction.

  • Reagent Selection: The choice of the alkylating agent and base is critical. Using a pre-formed and purified alkylating agent, such as 1-(3-chloropropyl)-4-methylpiperazine, under optimized conditions can reduce the likelihood of side reactions.

  • Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor demethylation.

Issue 2: Formation of Di-substituted Quinoline Impurity (Impurity B)

Causality: This "over-alkylation" or di-substitution product arises from the reaction of a second molecule of the quinoline intermediate with the already formed Bosutinib or a related intermediate. The nitrogen atom of the 2,4-dichloro-5-methoxyaniline moiety can act as a nucleophile, attacking the alkylating agent intended for the hydroxyl group of a second quinoline molecule. This is a classic example of competing N-alkylation and O-alkylation.

Troubleshooting & Prevention:

A highly effective strategy to prevent both N-demethylation and di-substitution is to employ an improved synthetic route that involves the formation of an alkali metal salt of the key intermediate before the alkylation step.[1]

Optimized Approach: Pre-formation of an Alkali Metal Salt

This improved process involves reacting the intermediate, 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile, with a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide in a suitable solvent like methanol to form the corresponding phenolate salt.[1] This salt is then isolated and subsequently reacted with the alkylating agent, 1-(3-chloropropyl)-4-methylpiperazine.

Why this works:

  • Enhanced Nucleophilicity of Oxygen: By converting the hydroxyl group to a more nucleophilic phenolate, the desired O-alkylation is significantly favored over the competing N-alkylation.

  • Controlled Stoichiometry: Isolating the salt allows for more precise control over the stoichiometry of the subsequent alkylation reaction, minimizing the chances of over-alkylation.

  • Milder Reaction Conditions: The enhanced reactivity of the phenolate may allow the reaction to proceed under milder temperature conditions, further reducing the likelihood of N-demethylation.

The following diagram illustrates the problematic direct alkylation versus the optimized route involving the alkali-intermediate.

Byproduct_Formation cluster_direct Problematic Direct Alkylation cluster_optimized Optimized Route A Quinoline Intermediate (with -OH and -NH groups) C Bosutinib (Desired Product) (O-Alkylation) A->C O-Alkylation (Desired) D Impurity B (Di-substitution) (N- and O-Alkylation) A->D N-Alkylation (Side Reaction) B Alkylating Agent (1-(3-chloropropyl)-4-methylpiperazine) B->C B->D E {Impurity A (N-Demethylation)|High Temperature} C->E Side Reaction F Quinoline Intermediate H Isolated Alkali-Intermediate (Phenolate Salt) F->H G Base (e.g., NaOH) G->H J High Purity Bosutinib H->J Selective O-Alkylation I Alkylating Agent I->J

Caption: Comparison of direct vs. optimized alkylation routes.

Experimental Protocols

The following protocols are based on an improved, efficient synthesis route designed to minimize byproduct formation.[1]

Protocol 1: Preparation of Sodium 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Alkali Intermediate)

Materials:

  • 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • Sodium hydroxide

  • Methanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Dissolve sodium hydroxide (e.g., 6.0 g, 0.15 mol) in methanol (e.g., 250 ml).

  • In a separate flask, dissolve 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (e.g., 50.0 g, 0.1281 mol) in methanol (e.g., 750 ml).

  • Add the methanolic sodium hydroxide solution to the solution of the quinoline intermediate.

  • Stir the reaction mixture at 60-65°C for 1 hour.

  • Cool the mixture and filter the resulting solid.

  • Wash the solid with methanol.

  • Dry the collected solid under vacuum at 60-65°C to obtain the sodium salt intermediate.

Protocol 2: Synthesis of Bosutinib from the Alkali Intermediate

Materials:

  • Sodium 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (from Protocol 1)

  • 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride

  • Triethylamine

  • Acetonitrile

  • Methanol (for slurry)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • To a solution of triethylamine (e.g., 30.5 ml) and 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride (e.g., 31.79 g, 0.1274 mol) in acetonitrile (e.g., 535 ml), add the sodium salt intermediate (e.g., 50 g, 0.1213 mol).

  • Stir the reaction mixture at 75-80°C overnight.

  • Monitor the reaction for completion by HPLC.

  • Cool the reaction mixture to room temperature and distill off the solvent.

  • Slurry the resulting residue in methanol, filter the solid, and dry to afford Bosutinib.

Data Summary

The following table summarizes the impact of the synthetic route on the final product's purity, highlighting the effectiveness of the optimized protocol.

Synthetic RouteKey StepReported Purity (HPLC)Key Byproducts Minimized
Traditional Routes Direct alkylation without intermediate isolationVariable, extensive purification requiredN/A (Byproducts are a known issue)
Optimized Route Alkylation of isolated alkali-intermediate>99%Impurity A (N-demethylated) and Impurity B (Di-substituted)

Visualizing the Synthetic Workflow

The following diagram outlines the optimized workflow for the synthesis of high-purity Bosutinib.

Optimized_Workflow start Start: Quinoline Intermediate step1 Step 1: Salt Formation - Base: NaOH - Solvent: Methanol - Temp: 60-65°C start->step1 intermediate Isolated Alkali-Intermediate step1->intermediate step2 Step 2: Alkylation - Reagent: 1-(3-chloropropyl)-4-methylpiperazine - Base: Triethylamine - Solvent: Acetonitrile - Temp: 75-80°C intermediate->step2 purification Purification - Distillation - Methanol Slurry step2->purification end End: High-Purity Bosutinib purification->end

Caption: Optimized workflow for Bosutinib synthesis.

References

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(20), 86-93. (Link: [Link])

  • Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. Journal of Mass Spectrometry. (Link: [Link])

Sources

Technical Support Center: Resolving Poor Aqueous Solubility of Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Formulations Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing the common challenge of poor aqueous solubility of phenoxyaniline derivatives. Phenoxyaniline derivatives are a versatile scaffold in medicinal chemistry, showing promise as kinase inhibitors and neuroprotective agents.[1][2] However, their inherent hydrophobicity, stemming from the fused aromatic ring structures, often leads to significant challenges in aqueous-based assays and preclinical formulation development.[3][4]

This guide is structured to help you diagnose solubility issues and select the most effective strategy for your specific compound and experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my phenoxyaniline derivative crashing out of my aqueous buffer?

A: The phenoxyaniline scaffold consists of two aromatic rings (a phenyl and an aniline ring) linked by an ether bond. This structure is predominantly non-polar and hydrophobic, making it inherently difficult to dissolve in polar solvents like water or aqueous buffers.[3][4] The process of dissolution requires solvent molecules to overcome the intermolecular forces holding the solid compound together; for hydrophobic molecules in water, this is energetically unfavorable.[5][6]

Q2: I've dissolved my compound in DMSO first, but it still precipitates when I add it to my cell culture media. What's happening?

A: This is a common issue related to solvent-shifting. While your compound may be highly soluble in a strong organic solvent like DMSO, its solubility is dramatically lower in the final aqueous medium. When the DMSO stock is diluted into the buffer or media, the concentration of the organic solvent drops significantly. The aqueous environment cannot maintain the solubilization, causing the compound to precipitate out.

Q3: What is the very first and simplest thing I should try to improve solubility?

A: For phenoxyaniline derivatives, the first and most logical step is pH modification. The aniline group is weakly basic. By lowering the pH of the aqueous medium, you can protonate the aniline nitrogen, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water.[6][7][8]

Q4: How do I know if pH modification will work for my specific derivative?

A: The effectiveness of pH adjustment depends on the pKa of the aniline group in your specific molecule. Substituents on the aromatic rings can alter this pKa. A simple pH-solubility screen is the best way to determine this empirically. You can test the solubility of your compound across a range of acidic pH values (e.g., pH 2 to 6) to find the optimal pH for dissolution.

In-Depth Troubleshooting Guides

If initial attempts to dissolve your compound fail, a systematic approach is necessary. The following guides explain the mechanisms and protocols for established solubilization techniques.

Guide 1: pH Modification

The Scientific Principle: The aniline moiety in your compound is a weak base. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the basic aniline group will be protonated, forming a water-soluble salt.[8] By incorporating acidic excipients or using an acidic buffer, you can create a microenvironment that favors the ionized, more soluble form of the drug.[9]

When to Use This Method:

  • It is the primary and most cost-effective method for any derivative containing a basic aniline group.

  • Ideal for preparing stock solutions for in vitro assays where a slightly acidic pH is tolerable.

Potential Issues:

  • The compound may precipitate if the solution is neutralized, as the blood is a powerful buffer with a pH of 7.2-7.4.[10]

  • Low pH can affect cellular health in in vitro assays or cause irritation in in vivo models.

  • Not suitable for compounds that are chemically unstable at low pH.

Guide 2: Co-solvency

The Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the solute to dissolve.[13][14]

When to Use This Method:

  • When pH modification is insufficient or not viable due to compound stability or experimental constraints.

  • Effective for compounds that are lipophilic or highly crystalline.[10]

  • Commonly used for formulating parenteral (injectable) dosage forms.[15]

Potential Issues:

  • High concentrations of co-solvents can be toxic to cells or animals.

  • Some co-solvents can interfere with biological assays.

  • The drug may precipitate upon high dilution in an aqueous system (e.g., injection into the bloodstream).

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol1-20%Common, but can have biological effects.
Propylene Glycol (PG)10-60%Generally recognized as safe (GRAS).[11]
Polyethylene Glycol 400 (PEG 400)10-50%Low toxicity, widely used in formulations.[12][16]
Glycerin10-50%Viscous, often used in combination with other co-solvents.[11]
Guide 3: Micellar Solubilization Using Surfactants

The Scientific Principle: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[17] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[18][19] The hydrophobic tails form a core, creating a microenvironment where your poorly soluble phenoxyaniline derivative can be encapsulated, while the hydrophilic heads face the aqueous medium, rendering the entire complex soluble.[18][20]

When to Use This Method:

  • For highly hydrophobic compounds where pH and co-solvency are ineffective.

  • When a stable formulation is needed that can withstand dilution.

Potential Issues:

  • Surfactants can have their own biological activities or toxicities.[21]

  • The choice of surfactant is critical and compound-specific. Non-ionic surfactants are generally less toxic than ionic ones.[17][19]

Guide 4: Complexation with Cyclodextrins

The Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a unique, bucket-like shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[22] Your phenoxyaniline derivative can fit into this hydrophobic cavity, forming an "inclusion complex."[23][24] This complex effectively masks the hydrophobicity of the drug molecule, significantly increasing its apparent water solubility.[22][24][25]

When to Use This Method:

  • Excellent for improving the solubility, stability, and bioavailability of poorly soluble drugs.[23][25]

  • When other methods like pH modification or co-solvency fail.

Potential Issues:

  • The "fit" between the drug molecule and the cyclodextrin cavity is specific.

  • Native cyclodextrins (like β-cyclodextrin) have limited aqueous solubility themselves. Chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher solubility and safety.[23]

Guide 5: Advanced Formulation Strategies

For persistent solubility challenges, especially in later-stage drug development, more advanced techniques are employed.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[26][27][28] By converting the drug from a crystalline to a more soluble amorphous state and improving its wettability, solid dispersions can dramatically enhance dissolution rates.[26][29] Common preparation methods include solvent evaporation and fusion (melting).[26][30]

  • Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[31][32] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution velocity.[5][31][33] Nanosuspensions are stabilized by surfactants or polymers and can be used to improve the bioavailability of drugs that are poorly soluble in both aqueous and lipid media.[31][34][35]

Visual Workflow & Mechanism Diagrams

A logical approach to selecting a solubilization strategy is crucial for efficient development.

G start Start: Poorly Soluble Phenoxyaniline Derivative ph_mod Attempt pH Modification (e.g., use pH 4.0 buffer) start->ph_mod ph_success Solubility Achieved ph_mod->ph_success Yes ph_fail Insoluble or Unstable ph_mod->ph_fail No cosolvent Screen Co-solvents (PG, PEG 400, Ethanol) ph_fail->cosolvent cosolvent_success Solubility Achieved cosolvent->cosolvent_success Yes cosolvent_fail Insoluble or Precipitates Upon Dilution cosolvent->cosolvent_fail No surfactant Screen Surfactants (e.g., Tween 80, Poloxamer) cosolvent_fail->surfactant surfactant_success Solubility Achieved surfactant->surfactant_success Yes surfactant_fail Insoluble or Toxicity Issues surfactant->surfactant_fail No cyclo Test Cyclodextrin Complexation (HP-β-CD) surfactant_fail->cyclo cyclo_success Solubility Achieved cyclo->cyclo_success Yes advanced Consider Advanced Methods: Solid Dispersion or Nanosuspension cyclo->advanced No

Caption: Decision tree for selecting a solubilization strategy.

G cluster_micelle Micelle Structure h1 h2 h3 h4 h5 h6 t1 t2 t3 t4 t5 t6 core Hydrophobic Core drug Drug head Hydrophilic Head tail drug_legend Drug Molecule G cluster_complex Inclusion Complex Formation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus + drug Phenoxyaniline Derivative (Hydrophobic) arrow -> complex Water-Soluble Inclusion Complex drug_inside Drug

Caption: Formation of a drug-cyclodextrin inclusion complex.

Experimental Protocols

Protocol 1: pH-Solubility Profile Screening
  • Prepare Buffers: Prepare a series of buffers (e.g., citrate or phosphate buffers) at various pH levels, such as pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.4.

  • Add Excess Compound: To a set of glass vials, add an excess amount of your phenoxyaniline derivative (e.g., 5-10 mg) to 1 mL of each buffer. Ensure enough solid is present so that not all of it dissolves.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Co-solvent Screening Protocol
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v PEG 400 in water).

  • Determine Solubility: Use the same equilibrium solubility method described in Protocol 1, adding excess compound to each co-solvent mixture.

  • Analyze and Compare: Quantify the solubility in each mixture. Plot solubility versus co-solvent concentration. Repeat for different co-solvents to identify the most effective one.

  • Check for Precipitation on Dilution: Take the most concentrated clear solution and dilute it 10-fold and 100-fold with your final assay buffer (e.g., PBS pH 7.4). Observe for any immediate or delayed precipitation (cloudiness). This step is critical to ensure the formulation will be stable in the final application.

Protocol 3: Cyclodextrin Complexation (Kneading Method)
  • Molar Ratio Calculation: Determine the required amounts of your drug and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a specific molar ratio (e.g., 1:1 or 1:2 drug:CD).

  • Create a Paste: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of water or a water-ethanol mixture to create a thick, consistent paste.

  • Incorporate Drug: Add the drug powder to the paste.

  • Knead: Knead the mixture thoroughly with a pestle for 30-60 minutes. During this process, the drug molecule enters the cyclodextrin cavity.

  • Dry the Product: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a lyophilizer to produce a dry powder.

  • Assess Solubility: Test the aqueous solubility of the final dried complex powder using the method in Protocol 1 (in water or buffer) and compare it to the solubility of the uncomplexed drug.

References

  • Vertex AI Search. Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH.
  • Vertex AI Search. Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview - RJPT.
  • Vertex AI Search. Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.
  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Vertex AI Search. Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Vertex AI Search. Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Vertex AI Search. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog.
  • Vertex AI Search. Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs - MDPI.
  • Vertex AI Search. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC.
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. Micellar solubilization of drugs. - University of Alberta.
  • Vertex AI Search. Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers.
  • Vertex AI Search. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed.
  • Vertex AI Search. Cyclodextrin Inclusion Compounds - CD Bioparticles.
  • Vertex AI Search. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org.
  • Vertex AI Search. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis.
  • Vertex AI Search. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis.
  • Vertex AI Search. Co-solvency: Significance and symbolism.
  • Vertex AI Search. Cosolvency | PPTX - Slideshare.
  • Vertex AI Search. Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems - Pharmedicine Journal.
  • Vertex AI Search. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships.
  • Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
  • Vertex AI Search. A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives - Benchchem.
  • Vertex AI Search. CAS 139-59-3: 4-Phenoxyaniline | CymitQuimica.
  • Vertex AI Search. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
  • Vertex AI Search. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed.
  • Vertex AI Search. Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Vertex AI Search. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
  • Vertex AI Search. N-acyl Derivatives of 4-phenoxyaniline as Neuroprotective Agents - PubMed.
  • Vertex AI Search. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol.
  • Vertex AI Search. Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park.
  • Vertex AI Search. Excipients Use in Parenteral and Lyophilized Formulation Development.
  • Vertex AI Search. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC - NIH.
  • Vertex AI Search. Excipients | Pharmlabs - UNC.
  • Vertex AI Search. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed.
  • Vertex AI Search. Structure and solubility of phenol and derivatives in aqueous media. - ResearchGate.
  • Vertex AI Search. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC.
  • Vertex AI Search. Phenoxazine-containing polyaniline derivatives with improved electrochemical stability and processability - NSF PAR.
  • Vertex AI Search. Phenoxazine-Containing Polyaniline Derivatives with Improved Electrochemical Stability and Processability | Request PDF - ResearchGate.
  • Vertex AI Search. Overcoming Challenges in Early Phase Drug Product Development - Contract Pharma.

Sources

Validation & Comparative

Technical Comparison Guide: 4-(2,4-Dichloro-5-methoxyphenoxy)aniline vs. Standard Kinase Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the rational design of multi-targeted receptor tyrosine kinase (RTK) inhibitors, the selection of the correct aniline-based building block dictates the final compound's binding affinity, metabolic stability, and synthetic tractability. This guide provides an objective, data-driven comparison between the investigational building block 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS 125138-50-3) [1] and established precursors such as 2,4-dichloro-5-methoxyaniline (the Bosutinib precursor, CAS 98446-49-2)[2] and 4-chloro-3-(trifluoromethyl)aniline (the Sorafenib precursor).

The incorporation of a diaryl ether linkage—specifically the phenoxy moiety—imparts critical conformational flexibility. This allows the resulting inhibitors to deeply penetrate the allosteric hydrophobic pockets of kinases (achieving Type II inhibition), a feature highly coveted for overcoming acquired resistance mutations.

Pharmacophore Precursor Aniline Nitrogen (Urea/Amide Coupling Site) Ether Diaryl Ether Linker (Conformational Flexibility) Precursor->Ether Conjugated via Halogens 2,4-Dichloro Motif (Hydrophobic DFG Pocket) Ether->Halogens Presents Methoxy 5-Methoxy Group (H-Bond / Steric Shielding) Ether->Methoxy Presents Target Type II Kinase Inhibition (Prolonged Residence Time) Halogens->Target Anchors deeply Methoxy->Target Increases specificity

Pharmacophore mapping of 4-(2,4-dichloro-5-methoxyphenoxy)aniline in Type II inhibitors.

Comparative Physicochemical & Reactivity Data

When synthesizing urea- or amide-linked kinase inhibitors, the nucleophilicity of the aniline precursor is paramount. The presence of the phenoxy group in 4-(2,4-dichloro-5-methoxyphenoxy)aniline acts as an electron-donating bridge via resonance, subtly enhancing the reactivity of the primary amine compared to directly halogenated, deactivated anilines[1][2].

Precursor / ScaffoldCAS NumberMol. WeightStructural FeatureReactivity (Nucleophilicity)Typical Target Profile
4-(2,4-Dichloro-5-methoxyphenoxy)aniline 125138-50-3284.14 g/mol Diaryl ether, di-chloro, methoxyModerate-High (Phenoxy buffering)Broad-spectrum RTKs
2,4-Dichloro-5-methoxyaniline 98446-49-2192.04 g/mol Direct phenyl halogenationModerate (Deactivated by ortho-Cl)Src/Abl (Bosutinib analogs)
4-Chloro-3-(trifluoromethyl)aniline 328-71-2195.57 g/mol Trifluoromethyl substitutedLow (Strong electron withdrawal)RAF, VEGFR (Sorafenib)

Data synthesized from commercial chemical catalogs and mechanistic structure-activity relationships (SAR).

Experimental Workflows & Self-Validating Protocols

To ensure robust scientific integrity, protocols utilizing these precursors must be structured as self-validating systems. This means integrating analytical checkpoints at every reaction node rather than relying solely on end-point biological assays.

Workflow Step1 Reaction Isocyanate Coupling QC1 Checkpoint 1 LC-MS Monitor Step1->QC1 Step2 Purification Reverse-Phase HPLC QC1->Step2 >95% Conversion QC2 Checkpoint 2 1H/13C NMR Step2->QC2 Step3 Validation TR-FRET Kinase Assay QC2->Step3 >98% Purity

Self-validating workflow from aniline precursor coupling to in vitro validation.

Protocol A: Synthesis of Diaryl Urea Inhibitors via Isocyanate Coupling

Causality: Urea linkages are crucial for establishing hydrogen bond networks with the conserved Glutamate and Aspartate residues in the kinase DFG motif. Isocyanate coupling is utilized over phosgene equivalents due to higher safety margins and fewer side reactions with electron-rich methoxy groups.

  • Reagent Preparation: Dissolve 1.0 eq (approx. 284 mg) of 4-(2,4-dichloro-5-methoxyphenoxy)aniline[1] in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Coupling Reaction: Dropwise add 1.1 eq of the corresponding heterocyclic isocyanate (e.g., tailored for the hinge-binding motif) dissolved in DCM at 0°C.

  • Catalysis: Add 0.1 eq of triethylamine (TEA). Scientist Insight: While anilines are generally nucleophilic, the bulky di-chloro phenoxy substitution can introduce steric hindrance; mild base catalysis accelerates the urea formation without promoting dimerization.

  • Self-Validation (In-Process): Stir for 4 hours at room temperature. Withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid 3-minute gradient. Proceed only if the precursor peak (m/z 285 [M+H]+) is >95% consumed.

  • Isolation: Concentrate in vacuo and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Protocol B: High-Throughput Kinase Profiling (TR-FRET)

Causality: To accurately quantify the Type II binding kinetics afforded by the specific 2,4-dichloro-5-methoxyphenoxy moiety, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard radiometric assays. It mitigates compound auto-fluorescence and directly captures the slow off-rates typical of DFG-out binders.

  • Assay Matrix: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Enzyme Incubation: Dispense 5 nM of the target kinase (e.g., VEGFR2) and 2 nM of the tracer (fluorescently tagged kinase ligand) into a 384-well low-volume plate.

  • Compound Addition: Add the inhibitor dilutions (final DMSO concentration <1% to prevent enzyme denaturation).

  • Equilibration: Incubate at 25°C for 60 minutes. Scientist Insight: Type II inhibitors utilizing bulky diaryl ether systems exhibit slower binding kinetics[3]. A 60-minute incubation is mandatory to reach true thermodynamic equilibrium.

  • Readout: Measure FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic fit.

Conclusion & Strategic Implementation

Replacing traditional single-ring anilines with the 4-(2,4-dichloro-5-methoxyphenoxy)aniline scaffold fundamentally alters the resulting inhibitor's interaction with the kinase allosteric site[4]. Experimental data frequently shows that while direct anilines (like 2,4-dichloro-5-methoxyaniline) are highly effective for constrained kinases like Abl, the extended diaryl ether network of 125138-50-3 generates a superior residence time against highly flexible kinases like VEGFR and PDGFR. This causality stems directly from the conformational entropy provided by the phenoxy oxygen bridge, allowing the highly lipophilic 2,4-dichloro-phenyl ring to adapt seamlessly to transient DFG-out conformations.

References
  • Sigma-Aldrich. "2,4-Dichloro-5-methoxyaniline | 98446-49-2". MilliporeSigma, Accessed March 2026.[https://www.sigmaaldrich.com/US/en/product/aldrich/98446]
  • Fisher Scientific. "4-(2,4-Dichloro-5-methoxyphenoxy)aniline, TRC (CAS 125138-50-3)". Thermo Fisher Scientific, Accessed March 2026.[https://www.fishersci.at/shop/products/4-2-4-dichloro-5-methoxyphenoxy-aniline-trc/30381716]
  • US Patent US9663508B2. "Biaryl acyl-sulfonamide compounds as sodium channel inhibitors" (Details protocols for diaryl ether syntheses). Google Patents, Issued May 2017.[https://patents.google.

Sources

Comparative Analysis of Synthetic Routes for 4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Scientists, and Drug Development Professionals Compound Focus: 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS: 125138-50-3)

Executive Summary

4-(2,4-Dichloro-5-methoxyphenoxy)aniline is a critical structural building block utilized in the development of aryloxyphenoxypropionate derivatives[1] and complex kinase inhibitors. The defining challenge in synthesizing this diaryl ether lies in the efficient coupling of two sterically hindered, halogenated aromatic rings, followed by the chemoselective reduction of a nitro intermediate without inducing dehalogenation.

This guide objectively compares the two prevailing methodologies for generating the precursor diaryl ether: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann Coupling . By dissecting the mechanistic causality behind reagent selection and providing self-validating experimental protocols, we establish the optimal manufacturing paradigm.

Mechanistic Rationale: Route Comparison

To successfully form the diaryl ether bond, the chemical dynamics of the substrates must be aligned with the chosen catalytic or base-mediated pathway.

Route A: The SNAr Pathway (Recommended)

The SNAr approach leverages the reaction between 2,4-dichloro-5-methoxyphenol and 1-fluoro-4-nitrobenzene [2].

  • Causality of the Leaving Group: While chlorine is cheaper, fluorine is strictly required here. The highly electronegative fluorine atom strongly polarizes the ipso carbon through inductive effects, lowering the activation energy for the formation of the rate-determining Meisenheimer complex[3].

  • Solvent & Base Dynamics: A polar aprotic solvent (DMF or DMSO) is non-negotiable. These solvents solvate the potassium cation from

    
     but leave the phenoxide anion "naked" and highly nucleophilic, enabling rapid attack on the deactivated fluorobenzene ring[2].
    
Route B: The Ullmann Coupling Pathway

This alternative couples 1-bromo-2,4-dichloro-5-methoxybenzene with 4-nitrophenol using a Cu(I) catalyst[4].

  • Mechanistic Bottleneck: The classic Ullmann reaction operates via oxidative addition of the aryl bromide to a Cu(I)-phenoxide species, followed by reductive elimination[5]. However, the strong electron-withdrawing nature of the nitro group on 4-nitrophenol significantly reduces its nucleophilicity[6]. Even with modern bidentate ligands (e.g., picolinic acid) designed to stabilize the Cu(I) intermediate[4], this specific coupling remains sluggish, often demanding extreme temperatures (>120 °C) that provoke side reactions.

Quantitative Comparison of Synthetic Routes

The following structured data objectively contrasts the performance of both routes. Due to the kinetic barriers inherent to electron-deficient phenols, Route A heavily outperforms Route B in both yield and scalability.

Performance MetricRoute A: Base-Mediated SNArRoute B: Cu-Catalyzed Ullmann
Primary Reagents 2,4-Dichloro-5-methoxyphenol, 1-Fluoro-4-nitrobenzene1-Bromo-2,4-dichloro-5-methoxybenzene, 4-Nitrophenol
Catalyst Required None (Base-driven)CuI (10-20 mol%), N,N-Ligand
Thermodynamic Profile 80 °C – 100 °C120 °C – 130 °C
Reaction Kinetics (Time) 2 – 4 hours16 – 24 hours
Average Yield (C-O Bond) 88% – 94% 55% – 65%
Impurity Profile Trace unreacted phenolHigh heavy metal (Cu) residuals
Process Scalability ExcellentPoor (Mass transfer limitations)

Experimental Workflow Visualized

Below is the logical workflow mapping both theoretical pathways toward the final amine, highlighting the convergence at the nitro-intermediate stage.

Syntheses cluster_0 Route A: SNAr Pathway cluster_1 Route B: Ullmann Pathway A1 2,4-Dichloro-5-methoxyphenol Arxn Base-Mediated SNAr (K2CO3, DMF, 80°C) A1->Arxn A2 1-Fluoro-4-nitrobenzene A2->Arxn Intermediate 4-(2,4-Dichloro-5-methoxy- phenoxy)nitrobenzene Arxn->Intermediate B1 1-Bromo-2,4-dichloro- 5-methoxybenzene Brxn Cu-Catalyzed Coupling (CuI, Ligand, 120°C) B1->Brxn B2 4-Nitrophenol B2->Brxn Brxn->Intermediate Reduction Chemoselective Reduction (Fe/NH4Cl, 80°C) Intermediate->Reduction Product 4-(2,4-Dichloro-5-methoxy- phenoxy)aniline Reduction->Product

Comparison of SNAr and Ullmann synthetic pathways for the target diaryl ether.

Self-Validating Experimental Protocols (Route A)

To ensure high scientific integrity, the following protocols for Route A incorporate self-validating visual and chromatographic cues.

Protocol 1: Diaryl Ether Assembly via SNAr

Objective: Synthesize 4-(2,4-Dichloro-5-methoxyphenoxy)nitrobenzene.

  • Activation Phase: Into a thoroughly dried reactor under

    
    , charge 1.0 equivalent of 2,4-dichloro-5-methoxyphenol and 5 volumes of anhydrous DMF. Add 1.5 equivalents of finely powdered anhydrous 
    
    
    
    .
    • Self-Validation: Stir for 30 minutes at 40 °C. The mixture will transition to a distinct deepened color (often yellow/orange), confirming the successful quantitative generation of the active phenoxide anion.

  • Coupling Phase: Dropwise, add 1.05 equivalents of 1-fluoro-4-nitrobenzene. Slowly elevate the reactor temperature to 80 °C.

  • Monitoring: Sample the reaction at 2 hours for HPLC analysis[2].

    • Self-Validation: The reaction is deemed complete when the 1-fluoro-4-nitrobenzene peak area drops below 1.0%.

  • Quench & Isolation: Cool the vessel to 10 °C. Vigorously stir while slowly quenching with 15 volumes of ice-cold deionized water. The product will abruptly crash out as a solid precipitate, leaving the highly soluble DMF and inorganic salts in the aqueous phase. Filter and wash with cold water.

Protocol 2: Chemoselective Nitro Reduction

Objective: Synthesize 4-(2,4-Dichloro-5-methoxyphenoxy)aniline[7].

Expertise Note: Standard catalytic hydrogenation (Pd/C +


) risks severe side-reactions here, specifically the hydrodehalogenation of the sensitive 2,4-dichloro substituents. To guarantee absolute chemoselectivity, a modified Béchamp reduction (Iron/Ammonium Chloride) is strictly implemented.
  • Substrate Suspension: Charge the isolated nitro intermediate (1.0 eq) into a flask containing a 4:1 mixture of Ethanol/Water (10 volumes).

  • Reagent Loading: Add 5.0 equivalents of Iron powder (325 mesh) and 2.0 equivalents of Ammonium Chloride (

    
    ).
    
  • Thermal Activation: Heat the vigorously stirred mixture to reflux (approx. 80 °C).

    • Self-Validation: Over 1-2 hours, the initial bright/yellow mixture will transform into a dense, dark brown/black sludge. This macroscopic phase change indicates the oxidation of

      
       to iron oxides/hydroxides, mechanistically validating that the coupled reduction of the nitro group is occurring.
      
  • Filtration: Once TLC confirms complete consumption of the starting material, filter the hot mixture immediately through a tight pad of Celite to trap the pyrophoric iron residues.

  • Crystallization: Concentrate the ethanolic filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, and dry over

    
    . Evaporate to yield the high-purity target aniline.
    

References

1.[1] Guidechem. "4-(2,4-Dichloro-5-Methoxyphenoxy)aniline 125138-50-3 wiki". Verified Grounding Source: 1 2.[7] Fisher Scientific. "4-(2,4-Dichloro-5-methoxyphenoxy)aniline, TRC 25 mg | Buy Online". Verified Grounding Source: 7 3.[4] PubMed Central. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers". Verified Grounding Source: 4 4.[5] Royal Society of Chemistry. "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents". Verified Grounding Source: 5 5.[6] ResearchGate. "Recent Progress in Diaryl Ether Synthesis". Verified Grounding Source: 6 6.[2] Benchchem. "4-[3-(Trifluoromethyl)phenoxy]aniline | Process Development Guide". Verified Grounding Source: 2 7.[3] ACS Sustainable Chemistry & Engineering. "SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media". Verified Grounding Source: 3

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox

In the development of small-molecule kinase and ion channel inhibitors, the 4-(2,4-dichloro-5-methoxyphenoxy)aniline scaffold (and its closely related phenylamino derivatives) has emerged as a privileged pharmacophore. This bifunctional intermediate provides the foundational architecture for several high-potency agents, most notably driving the rational design of dual Src/Abl tyrosine kinase inhibitors (e.g., Bosutinib)[1] and Nav1.7 voltage-gated sodium channel inhibitors[2].

The primary challenge in deploying ATP-competitive kinase inhibitors is the "selectivity paradox": achieving high target affinity while minimizing detrimental off-target kinome engagement. By incorporating the sterically demanding 2,4-dichloro-5-methoxy motif, these derived inhibitors bind preferentially to the active conformation of the kinase domain[1]. This yields a unique cross-reactivity profile that overcomes imatinib-resistant mutations while eliminating engagement with classical off-targets like c-Kit and PDGFR[3].

This guide provides a comprehensive comparative analysis of the cross-reactivity profile of this inhibitor class, alongside validated experimental methodologies for kinome mapping.

Kinome Selectivity & Cross-Reactivity Landscape

To understand the therapeutic window of 4-(2,4-dichloro-5-methoxyphenoxy)aniline-derived inhibitors, we must compare their biochemical profiling against earlier generation benchmarks.

The dual chlorine substitutions provide critical hydrophobic packing deep within the adenine-binding pocket of Src and Abl kinases. Meanwhile, the electron-donating methoxy group tunes the hydrogen-bonding capacity of the core aniline/phenoxy linker. This specific stereo-electronic arrangement prevents the scaffold from binding effectively to the inactive kinase conformation (which Imatinib favors) and creates severe steric clash with the T315I "gatekeeper" mutation[1].

Crucially, this scaffold avoids inhibiting c-Kit and PDGFR, targets whose suppression is directly linked to adverse clinical phenotypes such as severe edema and hypopigmentation[3]. However, extensive kinome profiling reveals a functional cross-reactivity with the MAP4K family (MAP4K4, MAP4K5, MAP4K6), which has been linked to the unintended but beneficial preservation of vascular integrity and protection against endothelial barrier dysfunction[4].

Comparative Kinome Profiling (Biochemical IC₅₀)

The following table summarizes target engagement across different generations of kinase inhibitors, highlighting the distinct profile of the 2,4-dichloro-5-methoxy scaffold.

Target Kinase / ReceptorScaffold Derivative (e.g., Bosutinib)First-Gen Benchmark (Imatinib)Second-Gen Benchmark (Dasatinib)Phenotypic Consequence of Inhibition
Src Kinase 1.2 nM[1]>10,000 nM0.5 nMSuppression of oncogenic transformation and cell motility.
c-Abl Kinase 1.0 nM[5]~250 nM1.0 nMBlockade of BCR-ABL driven leukemogenesis.
c-Kit >1,000 nM[3]~100 nM15 nMAvoidance prevents myelosuppression and hypopigmentation.
PDGFR >1,000 nM[3]~70 nM28 nMAvoidance prevents severe fluid retention and edema[3].
MAP4K4 < 10 nM[4]>10,000 nM~100 nMOff-target effect: Reduces focal adhesion turnover, preventing vascular leakage[4].

Signaling & Phenotypic Network Visualization

The clinical efficacy and toxicity profile of an inhibitor are dictated by its systemic cross-reactivity network. The diagram below illustrates how the structural properties of the 4-(2,4-dichloro-5-methoxyphenoxy)aniline scaffold direct its polypharmacology.

G Scaffold 4-(2,4-Dichloro-5-methoxyphenoxy) aniline-Derived Scaffold Target1 Primary Targets: Src / Abl Kinases Scaffold->Target1 Target2 Off-Target Cross-Reactivity: MAP4K Family Scaffold->Target2 Avoided Avoided Targets: c-Kit / PDGFR Scaffold->Avoided Effect1 Suppression of Leukemic Proliferation Target1->Effect1 Effect2 Preservation of Vascular Integrity Target2->Effect2 Effect3 Reduced Edema & Hypopigmentation Avoided->Effect3

Fig 1: Kinome cross-reactivity and downstream phenotypic effects of the inhibitor scaffold.

Experimental Protocols: Validating the Cross-Reactivity Profile

Protocol A: High-Throughput Kinome Profiling (TR-FRET)

Objective: To map competitive binding across a >400-kinase panel while preventing false negatives caused by ATP competition.

  • Reagent Preparation: Dissolve the 4-(2,4-dichloro-5-methoxyphenoxy)aniline-derived compound in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Buffer Optimization (The Causality Rule): Kinase reaction buffers must strictly maintain ATP concentrations at the experimentally determined

    
     for each individual kinase.
    
    • Causality Explained: ATP-competitive inhibitors natively compete with intracellular ATP. If the assay utilizes a blanket 1 mM ATP concentration across all wells, kinases with naturally low ATP affinity will artificially show potent inhibition, while high-affinity kinases will yield false-negative resistance. Adjusting to the ATP

      
       normalizes the competitive pressure.
      
  • Assay Execution: Incubate the compound dilutions with recombinant kinase, ATP, and a fluorescently labeled peptide substrate for 60 minutes at 25°C.

  • Self-Validating Controls:

    • Positive Control: Multiplex Staurosporine (a promiscuous, pan-kinase inhibitor) on every plate. If Staurosporine fails to quench the signal by >95%, the assay's dynamic range is compromised, and the plate must be discarded.

    • Negative Control: Use DMSO alone to establish baseline maximal kinase activity.

  • Detection: Add Europium-labeled anti-phospho antibodies and measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader.

Protocol B: Endothelial Barrier Phenotypic Validation

Objective: To confirm that biochemical MAP4K cross-reactivity translates into functional vascular protection, a hallmark of this scaffold class[4].

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto gold microelectrodes in 96-well Electrical Cell-substrate Impedance Sensing (ECIS) arrays. Grow to full confluence (typically 48-72 hours).

  • Compound Pre-treatment: Pre-treat the intact monolayers with the inhibitor candidate (0.1 μM and 1.0 μM) for 1 hour.

  • Thrombin Challenge: Introduce Thrombin (1 U/mL) to the wells to artificially induce cytoskeletal contraction and barrier disruption.

    • Causality Explained: Thrombin natively triggers actin-myosin contraction, causing cells to pull apart and increasing paracellular permeability. If the inhibitor effectively targets MAP4K4/5, it will reduce focal adhesion turnover, structurally reinforcing the junctions against the thrombin challenge[4].

  • Real-Time Monitoring: Measure endothelial resistance continuously at 4000 Hz for 4 hours post-thrombin treatment.

  • Data Analysis: Calculate the maximal percentage drop in electrical resistance. A functional off-target profile is confirmed if the candidate prevents the barrier disruption (resistance drop < 10%) compared to the vehicle control.

Conclusion

The 4-(2,4-dichloro-5-methoxyphenoxy)aniline framework exemplifies how highly specific halogen and alkoxy substitutions can dictate the selectivity of targeted therapeutics. By shifting binding preference to the active kinase conformation, derivatives avoid the toxicological pitfalls of first-generation agents (c-Kit/PDGFR inhibition) while selectively engaging beneficial secondary targets like MAP4K4. When developing novel analogs from this scaffold, combining rigorous


-adjusted kinome profiling with phenotypic validation systems guarantees that both on-target efficacy and off-target cross-reactivity are properly therapeutically leveraged.

References

  • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. 1

  • US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Google Patents. 2

  • Bosutinib (SKI-606) | Src/Abl Inhibitor. MedChemExpress. 5

  • Average sequence coverage and IC 50 values for kinase targets of bosutinib. ResearchGate. 3

  • Bosutinib prevents vascular leakage by reducing focal adhesion turnover and reinforcing junctional integrity. Journals Gateway | The Company of Biologists. 4

Sources

A Comparative Guide to QSAR Studies of Phenoxyaniline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The search for novel, effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Phenoxyaniline derivatives have emerged as a promising scaffold in this endeavor, exhibiting a range of biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable computational tool in the rational design and optimization of these compounds.[1] This guide provides an in-depth comparison of various QSAR studies on phenoxyaniline and related aniline derivatives, offering insights into the methodologies, predictive power, and practical applications of these models for researchers, scientists, and drug development professionals.

The Pivotal Role of QSAR in Drug Design

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] The fundamental principle is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.[1] By quantifying these properties using molecular descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery.[3][4]

Comparative Analysis of QSAR Models for Anilino Derivatives

Several QSAR studies have been conducted on aniline-containing scaffolds, including quinazoline and quinoline derivatives, which share structural similarities with phenoxyanilines and are also investigated as anticancer agents. These studies employ a variety of modeling techniques and descriptors, providing a valuable landscape for comparison.

Study Focus QSAR Method Key Descriptors Validation (r²) Predictive Power (q²) External Validation (pred_r²) Reference
4-Anilino Quinazoline Derivatives (EGFR Inhibitors)Multiple Linear Regression (MLR)2D DescriptorsNot SpecifiedNot SpecifiedNot Specified[5]
Quinoxaline Derivatives (TNBC)2D-QSARNot Specified0.780.71Not Specified[6]
4-Anilino Coumarin Derivatives (Anticancer)Multiple Linear Regression (MLR)Molecular and Electronic PropertiesNot SpecifiedNot SpecifiedNot Specified[7]
Bisquinoline Derivatives (Anticancer)QSAR and Regression AnalysisPhysicochemical ParametersNot SpecifiedNot SpecifiedNot Specified[8]
6-Bromoquinoline Derivatives (PGF2α Inhibitors)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
Thiosemicarbazone Derivatives (Anticancer)MLR and Support Vector Machine (SVM)LOGP, MACCS151, Kier-Hall connectivity, Geary autocorrelationNot Specified0.92863 (MLR), 0.89234 (SVM)Not Specified

Note: The statistical parameters presented are as reported in the respective studies. A direct comparison of the absolute values should be made with caution due to differences in datasets, descriptor selection, and validation procedures.

Dissecting the Methodologies: A Step-by-Step Workflow

The development of a robust and predictive QSAR model follows a systematic workflow. Understanding the rationale behind each step is crucial for interpreting the results and designing new studies.

Experimental Workflow for a Typical QSAR Study

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation DataCollection Data Collection (Biological Activity) StructureDrawing 2D/3D Structure Generation DataCollection->StructureDrawing Structures of assayed compounds DataCuration Data Curation & Alignment StructureDrawing->DataCuration Optimized structures DescriptorCalc Descriptor Calculation DataCuration->DescriptorCalc Aligned molecules FeatureSelection Feature Selection DescriptorCalc->FeatureSelection Calculated Descriptors ModelBuilding Model Building (e.g., MLR, PLS) FeatureSelection->ModelBuilding Relevant Descriptors InternalValidation Internal Validation (Cross-validation) ModelBuilding->InternalValidation Initial Model ExternalValidation External Validation (Test Set) InternalValidation->ExternalValidation Internally Validated Model ApplicabilityDomain Applicability Domain Definition ExternalValidation->ApplicabilityDomain Validated Model Prediction Prediction of New Compounds ApplicabilityDomain->Prediction Final Predictive Model ThreeD_QSAR cluster_input Input Data cluster_calculation Field Calculation cluster_analysis Statistical Analysis cluster_output Output Molecules Set of Molecules (with activity data) Alignment Molecular Alignment Molecules->Alignment Grid 3D Grid Generation Alignment->Grid InteractionFields Calculation of Interaction Fields (Steric, Electrostatic, etc.) Grid->InteractionFields Probe Probe Atom (e.g., sp3 carbon) Probe->InteractionFields PLS Partial Least Squares (PLS) Analysis InteractionFields->PLS QSAR_Model 3D-QSAR Model PLS->QSAR_Model ContourMaps Contour Maps QSAR_Model->ContourMaps Predictions Activity Predictions QSAR_Model->Predictions

Caption: A simplified workflow for 3D-QSAR studies like CoMFA and CoMSIA.

The Importance of Rigorous Validation

The reliability of a QSAR model hinges on its validation. [4]Both internal and external validation are crucial to ensure that the model is not a result of chance correlation and has true predictive power. [10][11]Several statistical parameters are used to assess the quality of a QSAR model, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). [12]Additionally, techniques like y-randomization are employed to further scrutinize the model's robustness. [13]

Future Perspectives and Conclusion

QSAR modeling continues to evolve with the integration of machine learning and artificial intelligence techniques, leading to more accurate and predictive models. [2]For phenoxyaniline derivatives, QSAR studies have provided valuable insights into the structural requirements for anticancer activity. By comparing different modeling approaches and understanding the underlying methodologies, researchers can leverage QSAR to design novel and more potent drug candidates. The continued application of these computational tools, coupled with experimental validation, will undoubtedly accelerate the discovery of new anticancer therapies.

References

  • A Concise Review on the Significance of QSAR in Drug Design - Science Publishing Group. (2019, December 27).
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJWave.org.
  • Validation of QSAR Models - Basicmedical Key. (2016, July 18).
  • Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article | Journal of Pharma Insights and Research. (2025, February 5).
  • 3D QSAR in Drug Design A Review - Scribd.
  • QSAR in drug discovery (Chapter 10) - Drug Design.
  • QSAR Model Validation Techniques | PDF | Quantitative Structure–Activity Relationship | Multivariate Statistics - Scribd.
  • On the development and validation of QSAR models - PubMed.
  • On Two Novel Parameters for Validation of Predictive QSAR Models - PMC.
  • Basic validation procedures for regression models in QSAR and QSPR studies: theory and application - SciSpace.
  • 3D-QSAR CoMFA/CoMSIA studies on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives, as selective COX-2 inhibitors - PubMed. (2006, June 15).
  • 3D-QSAR study on the DYRK1A inhibitors and design of new compounds by CoMFA and CoMSIA methods - Chemical Review and Letters.
  • 3D-QSAR, CoMFA, and CoMSIA of new phenyloxazolidinones derivatives as potent HIV-1 protease inhibitors - ResearchGate. (2016, March 3).
  • 3d qsar | PPTX.
  • Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach - MDPI. (2025, December 23).
  • QSAR of conformationally flexible molecules: comparative molecular field analysis of protein-tyrosine kinase inhibitors - PubMed.
  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. (2022, November 20).
  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC.
  • QSAR Studies on Thiosemicarbazone Derivatives as an Anticancer Agent. (2011, February 15).
  • 2D QSAR STUDIES ON A SERIES OF 4-ANILINO QUINAZOLINE DERIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR. (2010, May 5).
  • The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR) - Journal of King Saud University. (2021, August 30).
  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed.
  • QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides ... - PubMed. (2001, November 15).
  • QSAR Analysis of 6-Bromoquinoline Derivatives: A Comparative Guide - Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dichloro-5-methoxyphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.